WIZ degrader 8
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H27N3O4 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
3-[6-[(3R,5R)-1-ethyl-5-methylpiperidin-3-yl]oxy-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C21H27N3O4/c1-3-23-10-13(2)8-16(12-23)28-15-4-5-17-14(9-15)11-24(21(17)27)18-6-7-19(25)22-20(18)26/h4-5,9,13,16,18H,3,6-8,10-12H2,1-2H3,(H,22,25,26)/t13-,16-,18?/m1/s1 |
InChI 键 |
DADIMSMRMNXYMS-HZBOCPGUSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Emergence of WIZ Degraders: A Technical Deep Dive into a Novel Molecular Glue Mechanism
For Immediate Release
[City, State] – [Date] – The field of targeted protein degradation has a promising new entrant in its arsenal (B13267) against disease: WIZ degrader 8. This novel molecular glue demonstrates a potent and selective mechanism for the degradation of the WIZ transcription factor, a key repressor of fetal hemoglobin (HbF). The induction of HbF presents a powerful therapeutic strategy for genetic hemoglobinopathies such as sickle cell disease. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, detailing the experimental validation and presenting key data for researchers, scientists, and drug development professionals.
Core Mechanism: A Ternary Complex Leading to Proteasomal Degradation
This compound operates as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact. In this case, this compound facilitates the formation of a stable ternary complex between the WIZ transcription factor and Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] This induced proximity positions WIZ for polyubiquitination by the E3 ligase machinery, marking it for subsequent degradation by the 26S proteasome.[2][4] The degradation of WIZ lifts its repressive effect on the gamma-globin gene, leading to the re-expression of fetal hemoglobin.
The CRL4-CRBN E3 ubiquitin ligase complex is a multi-subunit enzyme composed of Cullin-4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), Regulator of Cullins-1 (ROC1, also known as RBX1), and the substrate receptor Cereblon (CRBN). This compound binds to CRBN, creating a novel interface that is recognized by a specific structural motif within the WIZ protein, likely a zinc finger domain.
Below is a diagram illustrating the signaling pathway of WIZ degradation mediated by this compound.
Caption: Signaling pathway of WIZ degradation by this compound.
Quantitative Analysis of WIZ Degrader Activity
The efficacy of WIZ degraders is determined by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for "this compound" is part of ongoing research, the following table summarizes representative data for the closely related and well-characterized WIZ degraders, dWIZ-1 and dWIZ-2, which were developed as part of the same research program.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Assay Type |
| dWIZ-1 | WIZ | Human Erythroblasts | ~10 | >90 | Western Blot |
| dWIZ-2 | WIZ | Human Erythroblasts | ~5 | >95 | Western Blot |
Note: Data is approximated from published graphical representations and may vary between specific experimental setups.
Experimental Protocols
The characterization of WIZ degraders involves a series of biochemical and cell-based assays to elucidate their mechanism of action and quantify their activity.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to demonstrate the degrader-dependent interaction between WIZ and CRBN.
-
Cell Lysis: Treat cells with the WIZ degrader or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against CRBN or WIZ, coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against WIZ and CRBN to detect the presence of the ternary complex.
In Vitro Ubiquitination Assay
This assay confirms that the WIZ degrader promotes the ubiquitination of WIZ by the CRL4-CRBN E3 ligase.
-
Reaction Mixture: Combine purified recombinant CRL4-CRBN complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the WIZ protein substrate in a reaction buffer.
-
Initiation: Add the WIZ degrader or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow for the ubiquitination reaction to proceed.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products by Western blotting using an anti-WIZ antibody to visualize the laddering pattern indicative of polyubiquitination.
Western Blotting for WIZ Degradation
This is the primary method for quantifying the extent of target protein degradation.
-
Cell Treatment: Plate cells and treat with a concentration range of the WIZ degrader for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for WIZ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin).
The following diagram illustrates a typical experimental workflow for characterizing a WIZ degrader.
Caption: Experimental workflow for WIZ degrader characterization.
Logical Relationship of Components in WIZ Degradation
The successful degradation of WIZ by a molecular glue is dependent on the precise interplay of several key components. The logical relationship between these components is illustrated in the diagram below.
Caption: Logical relationship of components in WIZ degradation.
Conclusion and Future Directions
This compound and related compounds represent a significant advancement in the development of therapies for sickle cell disease and other hemoglobinopathies. The molecular glue mechanism offers a novel and highly specific approach to targeted protein degradation. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these degraders, as well as exploring their efficacy and safety in clinical settings. The continued investigation into the structural biology of the ternary complex will further inform the rational design of next-generation WIZ degraders with improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Single subunit degradation of WIZ, a lenalidomide- and pomalidomide dependent substrate of E3 ubiquitin ligase CRL4^(CRBN) [authors.library.caltech.edu]
- 3. marinbio.com [marinbio.com]
- 4. [PDF] Single subunit degradation of WIZ, a lenalidomide- and pomalidomide-dependent substrate of E3 ubiquitin ligase CRL4CRBN | Semantic Scholar [semanticscholar.org]
The Discovery of WIZ as a Novel Repressor of Fetal Hemoglobin: A Technical Guide
A new frontier in the therapeutic induction of fetal hemoglobin for Sickle Cell Disease
For Immediate Release
This technical guide provides an in-depth analysis of the recent discovery of the Widely Interspaced Zinc Finger (WIZ) protein as a novel transcriptional repressor of fetal hemoglobin (HbF). For researchers, scientists, and professionals in drug development, this document outlines the core findings, experimental methodologies, and the mechanistic basis for targeting WIZ as a promising therapeutic strategy for sickle cell disease (SCD) and other β-hemoglobinopathies.
Executive Summary
Sickle cell disease is a debilitating genetic disorder caused by a mutation in the β-globin gene. A clinically validated therapeutic approach is the induction of fetal hemoglobin (HbF; α2γ2), which mitigates the pathophysiology of SCD by inhibiting the polymerization of sickle hemoglobin (HbS). While BCL11A has been a central focus as a key repressor of γ-globin genes, recent breakthroughs have identified WIZ as a previously unknown, potent repressor of HbF.[1][2] This discovery was enabled by a phenotypic screen of a chemical library biased towards the Cereblon (CRBN) E3 ubiquitin ligase, leading to the identification of molecular glue degraders that induce robust HbF expression by targeting WIZ for proteasomal degradation.[3][4] Genetic validation via CRISPR-Cas9 knockout has confirmed the role of WIZ in HbF silencing.[1] Preclinical studies involving these molecular glues have demonstrated significant HbF induction in vitro, in humanized mouse models, and in cynomolgus monkeys, establishing WIZ degradation as a viable and promising therapeutic strategy for SCD.
The Discovery of WIZ as an HbF Repressor
The identification of WIZ stemmed from a chemical biology approach, specifically a phenotypic screen designed to find small molecules that could induce HbF in human primary erythroblasts without causing toxicity or impairing cell differentiation.
Phenotypic Screening and Hit Identification
Researchers utilized a high-throughput screening assay with primary human CD34+ derived erythroblasts to evaluate a library of 2,814 small molecules with a known affinity for Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex. This screen identified a molecule, designated dWIZ-1 , which robustly induced HbF expression.
Target Deconvolution via Proteomics
Following the identification of dWIZ-1, global proteomics was employed for target deconvolution. This analysis revealed that dWIZ-1 selectively induced the degradation of the WIZ transcription factor. WIZ was thus identified as the previously unrecognized target responsible for the observed HbF induction.
Experimental Validation and Quantitative Data
Genetic methods were used to validate WIZ as a bona fide repressor of HbF.
CRISPR-Cas9 Mediated Knockout of WIZ
To confirm the findings from the chemical screen, the gene encoding WIZ was knocked out in primary human erythroblasts using two independent single guide RNAs (sgRNAs) with the CRISPR-Cas9 system. The results unequivocally demonstrated that the genetic ablation of WIZ leads to a significant increase in γ-globin mRNA, HbF protein levels, and the overall percentage of HbF-positive cells (F-cells).
A separate study developing a dual-degrader compound also utilized genetically engineered HUDEP-2 cells. In this system, the individual knockout of WIZ was shown to significantly induce γ-globin expression.
Table 1: Effects of WIZ Knockout on HbF Expression in HUDEP-2 Cells
| Genetic Modification | Outcome Metric | Result |
| WIZ Knockout (alone) | γ-globin expression | Significantly induced |
| ZBTB7A Knockout (alone) | γ-globin expression | Significantly induced |
| Dual WIZ & ZBTB7A Knockout | Proportion of F-cells | >95% |
| Dual WIZ & ZBTB7A Knockout | Total HbF tetramer | >80% |
Mechanism of WIZ-Mediated HbF Repression
WIZ functions as a transcriptional repressor by associating with a well-characterized histone methyltransferase complex.
Role in the G9a/GLP Complex
WIZ is a core component of the G9a/GLP (also known as EHMT2/EHMT1) histone methyltransferase complex. This complex is responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), which are epigenetic marks associated with transcriptional repression. WIZ, along with ZNF644, contains multiple zinc finger motifs that are believed to target the G9a/GLP complex to specific gene loci, thereby mediating gene silencing. The degradation of WIZ disrupts this complex, leading to reduced H3K9me2 levels at target gene promoters and subsequent de-repression of gene expression, including the γ-globin genes (HBG1 and HBG2).
Caption: WIZ recruits the G9a/GLP complex to repress HbF expression via H3K9 methylation.
Pharmacological Degradation of WIZ for HbF Induction
The discovery of WIZ as a repressor was tightly linked to the development of small molecules that induce its degradation.
Molecular Glue Degraders: dWIZ-1 and dWIZ-2
The hit compound, dWIZ-1, and its optimized successor, dWIZ-2 , are "molecular glue" degraders. These molecules function by inducing proximity between WIZ and CRBN, the substrate receptor of the CUL4-DDB1-RBX1 (CRL4) E3 ubiquitin ligase complex. This induced interaction leads to the polyubiquitination of WIZ, marking it for degradation by the proteasome. dWIZ-2 was developed with superior pharmacokinetic properties suitable for in vivo studies.
Caption: Mechanism of WIZ degradation by dWIZ molecular glues via the CRBN E3 ligase pathway.
In Vitro and In Vivo Efficacy
dWIZ-2 demonstrated potent, dose-dependent induction of HbF in erythroblasts derived from both healthy donors and SCD patients, without affecting cell proliferation or differentiation. In vivo studies were conducted in humanized mice and cynomolgus monkeys. Oral administration of dWIZ-2 was well-tolerated and led to significant WIZ degradation, resulting in a marked increase in HbF-positive erythroblasts and γ-globin mRNA.
Table 2: In Vivo Efficacy of WIZ Degrader dWIZ-2
| Animal Model | Administration | Dosage | Duration | Key Outcomes |
| Humanized Mice | Oral | Not specified | Not specified | Significant WIZ degradation and increased HbF-positive erythroblasts in bone marrow. Up to 37% γ-globin mRNA and 95% HbF+ reticulocytes observed. |
| Cynomolgus Monkeys | Oral | 30 mg/kg per day | 28 days | Well-tolerated with recovery of >90% HbF; no adverse effects on other hematological parameters. |
Dual Degradation of WIZ and ZBTB7A
Further research has led to the development of BMS-986470 , a novel, orally bioavailable agent that functions as a dual degrader of both WIZ and another known HbF repressor, ZBTB7A. Phenotypic screening identified that compounds with dual degrading activity were the most effective γ-globin inducers. In preclinical models, BMS-986470 achieved >90% F-cells and >40% total HbF, levels significantly higher than the standard-of-care, hydroxyurea.
Detailed Experimental Protocols
Phenotypic Screening for HbF Inducers
-
Cell System: Primary human CD34+ hematopoietic stem and progenitor cells were cultured and differentiated into erythroblasts.
-
Assay: A high-throughput screening assay was designed to simultaneously measure cell proliferation, differentiation status, and HbF expression.
-
Library: A curated chemical library of compounds with known or predicted affinity for the CRBN E3 ligase was used.
-
Detection: Quantitative analysis was performed to identify compounds that increased HbF levels without impairing erythroid differentiation or cell viability.
CRISPR-Cas9 Gene Editing of WIZ
-
Cell System: Primary human erythroblasts or HUDEP-2 cell lines.
-
Methodology: Ribonucleoprotein (RNP) complexes of Cas9 protein and two independent WIZ-targeting single guide RNAs (sgRNAs) were delivered to cells.
-
Validation of Knockout: Genomic DNA was analyzed to confirm editing efficiency. WIZ protein depletion was confirmed by Western blot or global proteomics.
-
Endpoint Analysis:
-
mRNA Quantification: γ-globin mRNA levels were measured relative to total β-like globin transcripts using RT-qPCR.
-
Protein Quantification: The percentage of HbF-positive cells (F-cells) and mean fluorescence intensity were determined by intracellular flow cytometry using anti-HbF antibodies.
-
In Vivo Humanized Mouse Model
-
Model: Immunodeficient mice (e.g., NBSGW) were engrafted with human CD34+ hematopoietic stem and progenitor cells to establish a human hematopoietic system.
-
Treatment: The WIZ degrader (e.g., dWIZ-2) was administered orally.
-
Analysis: Bone marrow was harvested to analyze human erythroblasts. WIZ protein levels were assessed by proteomics or Western blot. Human-specific γ-globin mRNA and HbF-positive cells were quantified as described above.
Caption: Experimental workflow from discovery to preclinical validation of WIZ degraders.
Conclusion and Future Directions
The identification of WIZ as a novel repressor of fetal hemoglobin represents a significant advancement in the field of hemoglobinopathies. The development of potent and selective molecular glue degraders that target WIZ for destruction has provided a powerful new therapeutic modality. These orally available small molecules have demonstrated robust and well-tolerated induction of HbF in rigorous preclinical models, highlighting a clear path toward clinical development. The targeting of WIZ, either alone or in combination with other repressors like ZBTB7A, opens up a promising, globally accessible therapeutic strategy that could transform the management of sickle cell disease.
References
The Pivotal Role of Cereblon (CRBN) in the Activity of WIZ Molecular Glue Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the essential role of the E3 ubiquitin ligase Cereblon (CRBN) in the mechanism of action of WIZ molecular glue degraders, exemplified by compounds such as dWIZ-1 and dWIZ-2. These novel therapeutic agents induce the targeted degradation of the WIZ transcription factor, a known repressor of fetal hemoglobin (HbF), presenting a promising strategy for the treatment of sickle cell disease. This document details the molecular interactions, key signaling pathways, and experimental methodologies used to characterize the CRBN-dependent degradation of WIZ. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting their function. Molecular glue degraders are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. The WIZ transcription factor has been identified as a key repressor of fetal hemoglobin (HbF).[1][2][3][4][5] Its degradation leads to the induction of HbF, which can ameliorate the pathophysiology of sickle cell disease.
This guide focuses on the activity of WIZ degraders, specifically dWIZ-1 and dWIZ-2, which function as molecular glues that co-opt the CRBN E3 ligase to target WIZ for degradation. Understanding the central role of CRBN in this process is critical for the development and optimization of this class of therapeutics.
The Role of CRBN in WIZ Degrader Activity
CRBN is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4CRBN). In the context of WIZ degraders, CRBN's role is to be redirected by the molecular glue to recognize WIZ as a neosubstrate.
The fundamental mechanism involves the formation of a stable ternary complex comprising the WIZ degrader, CRBN, and the WIZ protein. The WIZ degrader acts as a molecular adhesive, creating a new protein-protein interface that facilitates the interaction between CRBN and WIZ. Specifically, these degraders bind to CRBN and induce a conformational change that promotes the recruitment of the seventh zinc finger domain (ZF7) of WIZ.
Once the ternary complex is formed, the CRL4CRBN complex polyubiquitinates WIZ, marking it for degradation by the 26S proteasome. This targeted degradation of WIZ leads to the de-repression of the γ-globin gene, resulting in increased production of HbF.
Quantitative Data
The efficacy of WIZ degraders is quantified by several key parameters, including their ability to promote the formation of the CRBN-WIZ complex and to induce the degradation of WIZ in cellular models.
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| dWIZ-1 | CRBN-WIZ Association | EC50 | 547 nM | Not specified | |
| dWIZ-2 | WIZ Degradation | - | Potent degradation | Primary human erythroblasts | |
| dWIZ-2 | HbF Induction | - | Dose-dependent increase | Erythroblasts from healthy donors and SCD patients |
Table 1: Quantitative Activity of WIZ Degraders
Signaling Pathway and Mechanism of Action
The signaling pathway initiated by a WIZ degrader leading to the degradation of WIZ is a multi-step process orchestrated by the cellular ubiquitin-proteasome system.
Figure 1: Signaling pathway of CRBN-mediated WIZ degradation.
Experimental Protocols
Characterizing the activity of WIZ degraders requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (NanoBRET)
This assay quantifies the formation of the WIZ-degrader-CRBN ternary complex in live cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc luciferase-tagged protein (donor) and a HaloTag-labeled protein (acceptor) are brought into close proximity (<10 nm) by a bridging molecule (the WIZ degrader).
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc-WIZ
-
Plasmid encoding HaloTag-CRBN
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
WIZ degrader compound
-
Proteasome inhibitor (e.g., MG132, optional)
-
White, 96-well assay plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in white 96-well plates to achieve 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect cells with NanoLuc-WIZ and HaloTag-CRBN plasmids according to the manufacturer's protocol. An optimized ratio of donor to acceptor plasmid is crucial.
-
Incubation: Incubate transfected cells for 24-48 hours at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the WIZ degrader in Opti-MEM™.
-
(Optional) To isolate ternary complex formation from degradation, pre-treat cells with a proteasome inhibitor for 2-4 hours.
-
Add the degrader dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate in Opti-MEM™. Add this reagent to each well.
-
Data Acquisition: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the degrader concentration to determine the EC50.
Figure 2: Experimental workflow for the NanoBRET ternary complex formation assay.
WIZ Protein Degradation Assay (HiBiT)
This assay provides a quantitative measurement of WIZ protein degradation in live cells.
Principle: A small 11-amino-acid tag (HiBiT) is knocked into the endogenous WIZ locus. The HiBiT tag complements a larger LgBiT subunit to form a functional NanoLuc luciferase. The luminescent signal is directly proportional to the amount of HiBiT-WIZ protein.
Materials:
-
CRISPR-edited cell line expressing HiBiT-WIZ
-
WIZ degrader compound
-
LgBiT protein
-
Nano-Glo® HiBiT Lytic Detection System
-
White, 96-well assay plates
Procedure:
-
Cell Seeding: Seed HiBiT-WIZ cells in white 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of the WIZ degrader for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and substrate) to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal to vehicle-treated control wells.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Figure 3: Experimental workflow for the HiBiT protein degradation assay.
In Vivo Ubiquitination Assay
This assay confirms that the degradation of WIZ is mediated by the ubiquitin-proteasome system.
Principle: Cells are co-transfected with plasmids expressing HA-tagged WIZ and His-tagged ubiquitin. Following treatment with the WIZ degrader and a proteasome inhibitor, WIZ is immunoprecipitated, and its ubiquitination is detected by Western blotting for the His-tag.
Materials:
-
HEK293T cells
-
Plasmid encoding HA-WIZ
-
Plasmid encoding His-Ubiquitin
-
Plasmid encoding CRBN (if endogenous levels are low)
-
Transfection reagent
-
WIZ degrader compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)
-
Anti-HA antibody conjugated to beads
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-His, anti-HA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Transfection: Co-transfect HEK293T cells with HA-WIZ and His-Ubiquitin plasmids.
-
Treatment: After 24-48 hours, treat the cells with the WIZ degrader and MG132 for 4-6 hours.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the cleared lysates with anti-HA antibody-conjugated beads overnight at 4°C.
-
-
Washing: Wash the beads extensively with lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-His antibody to detect ubiquitinated WIZ.
-
Re-probe with an anti-HA antibody to confirm the immunoprecipitation of WIZ.
-
Conclusion
The activity of WIZ degraders is fundamentally dependent on the E3 ligase CRBN. These molecular glues effectively hijack the CRL4CRBN complex, inducing the ubiquitination and subsequent proteasomal degradation of the WIZ transcription factor. This mechanism of action has been validated through a variety of in vitro and in vivo studies, demonstrating a clear pathway from ternary complex formation to the therapeutic induction of fetal hemoglobin. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of CRBN-dependent WIZ degraders as a promising therapeutic strategy for sickle cell disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 4. Sickle Cell Disease: A Pill Cure In Mice And Monkeys | Science 2.0 [science20.com]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Unveiling the Structural Blueprint of WIZ Degradation: A Technical Guide to the WIZ-Degrader 8 Ternary Complex
For Immediate Release
CAMBRIDGE, MA – The targeted degradation of the transcription factor WIZ (Widely Interspaced Zinc Finger Motifs) has emerged as a promising therapeutic strategy for sickle cell disease, driven by the induction of fetal hemoglobin (HbF). This guide provides an in-depth technical overview of the structural and molecular underpinnings of the ternary complex formed by WIZ, the E3 ligase component Cereblon (CRBN), and the molecular glue degrader designated as WIZ degrader 8 (also known as compound 10). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
The development of potent and selective WIZ degraders, such as dWIZ-1 and its optimized successor dWIZ-2, represents a significant advancement in manipulating gene expression for therapeutic benefit.[1][2] These molecular glues function by inducing proximity between WIZ and the CRBN-DDB1 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][3] The structural elucidation of the key ternary complex provides a foundational understanding of the molecular interactions that drive this process.
Quantitative Analysis of WIZ Degrader Activity
The efficacy of WIZ degraders has been quantified through various in vitro and in-cell assays. The data presented below summarizes the key parameters for dWIZ-1 and the optimized this compound (compound 10).
| Compound | Assay | Target/Complex | Value | Reference |
| dWIZ-1 | Surface Plasmon Resonance (SPR) | Binding of WIZ ZF7 to DDB1:CRBN:dWIZ-1 complex | Kd = 3500 nM | [4] |
| Cereblon Association Assay | Ternary Complex Formation | IC50 = 170 nM | ||
| This compound (compound 10) | HiBiT Degradation Assay (293T cells) | WIZ Degradation | DC50 = 0.003 µM | |
| HiBiT Degradation Assay (293T cells) | IKZF1 Degradation | DC50 > 50 µM | ||
| HiBiT Degradation Assay (293T cells) | GSPT1 Degradation | DC50 > 50 µM | ||
| Endogenous WIZ Degradation (Primary Human Erythroblasts) | WIZ Degradation | DC50 (µM) | ||
| Fetal Hemoglobin Induction (Primary Human Erythroblasts) | HbF Induction | EC50 (µM) |
Structural Basis of the Ternary Complex
The cornerstone of understanding the mechanism of action of WIZ degraders is the high-resolution crystal structure of the ternary complex. The structure of DDB1-CRBN in complex with the zinc finger 7 (ZF7) domain of WIZ and the molecular glue dWIZ-1 has been solved, providing critical insights into the protein-protein and protein-ligand interactions that stabilize the assembly.
| PDB ID | Title | Resolution (Å) | Reference |
| 8TZX | Ternary complex structure of Cereblon-DDB1 bound to WIZ(ZF7) and the molecular glue dWIZ-1 | 3.15 |
The crystallographic data reveals that dWIZ-1 binds to CRBN and induces a neomorphic surface that is recognized by the ZF7 domain of WIZ. This molecular "glue" effect is the critical event that brings the E3 ligase in close proximity to its new substrate, WIZ, facilitating the transfer of ubiquitin.
Signaling Pathway and Experimental Workflow
The process of WIZ degradation and the subsequent induction of fetal hemoglobin can be visualized through the following signaling pathway and experimental workflow diagrams.
DOT Code for Signaling Pathway of WIZ Degradation
Caption: Signaling pathway of WIZ degradation by a molecular glue degrader.
DOT Code for Experimental Workflow for Structural and Biophysical Analysis
References
An In-depth Technical Guide to the WIZ-CRBN Interaction: A Core Mechanism for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the Zinc Finger protein WIZ (Widely Interspaced Zinc Finger Motifs) and Cereblon (CRBN), a primary substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). The targeted degradation of WIZ, mediated by "molecular glue" compounds that induce its proximity to CRBN, has emerged as a promising therapeutic strategy, particularly in the context of sickle cell disease. This document details the core molecular mechanisms, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to WIZ and CRBN
WIZ (Widely Interspaced Zinc Finger Motifs) is a transcription factor characterized by multiple C2H2 zinc finger domains.[1][2] These domains allow it to bind to specific DNA sequences and act as a regulator of gene expression.[3] Notably, WIZ is a core subunit of the G9a/GLP histone methyltransferase complex, which is involved in transcriptional repression through the methylation of histone H3 at lysine (B10760008) 9 (H3K9me2).[3][4] A critical function of WIZ that has garnered significant therapeutic interest is its role as a repressor of fetal hemoglobin (HbF) expression.
Cereblon (CRBN) is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, which also includes Cullin-4 (CUL4), DDB1 (DNA Damage-Binding Protein 1), and RBX1 (Ring-Box Protein 1). The CRL4-CRBN complex plays a pivotal role in the ubiquitin-proteasome system by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. CRBN's substrate specificity can be modulated by small molecules, such as immunomodulatory drugs (IMiDs) and other "molecular glue" degraders. These molecules facilitate the interaction between CRBN and proteins that are not its natural substrates, leading to their degradation.
The WIZ-CRBN Interaction: A Molecular Glue-Mediated Process
The interaction between WIZ and CRBN is not constitutive but is induced by the presence of molecular glue degraders. These small molecules, such as the experimental compounds dWIZ-1 and dWIZ-2, bind to CRBN and create a novel protein surface that is recognized by a specific motif, often a β-hairpin, within the target protein, in this case, WIZ. This induced proximity brings WIZ into the vicinity of the CRL4 E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
The seventh zinc finger domain of WIZ (ZF7) has been identified as a key structural element for its recruitment to CRBN by the molecular glue dWIZ-1. Crystallography of the ternary complex of WIZ(ZF7), dWIZ-1, and CRBN has provided a detailed structural basis for this interaction.
Signaling Pathway: WIZ Degradation and Fetal Hemoglobin Induction
The degradation of WIZ via the CRBN pathway has significant downstream effects, most notably the de-repression of fetal hemoglobin (γ-globin) expression. This has positioned the WIZ-CRBN interaction as a key therapeutic target for sickle cell disease (SCD), a genetic disorder caused by a mutation in the β-globin gene. Increased levels of HbF can ameliorate the symptoms of SCD by inhibiting the polymerization of sickle hemoglobin. The signaling pathway can be summarized as follows:
-
WIZ Repression of HbF: In its normal state, the WIZ transcription factor, as part of the G9a/GLP complex, binds to chromatin and contributes to the maintenance of repressive epigenetic marks (H3K9me2) at the γ-globin gene locus, thereby suppressing its transcription.
-
Molecular Glue Intervention: A molecular glue degrader (e.g., dWIZ-2) is introduced.
-
Ternary Complex Formation: The degrader binds to CRBN, inducing a conformational change that allows for the recruitment of WIZ, forming a WIZ-degrader-CRBN ternary complex.
-
Ubiquitination: The CRL4 E3 ligase complex polyubiquitinates WIZ.
-
Proteasomal Degradation: The ubiquitinated WIZ is recognized and degraded by the proteasome.
-
HbF De-repression: The degradation of WIZ leads to a reduction of repressive H3K9me2 marks at the γ-globin locus, resulting in the de-repression of γ-globin gene expression and a subsequent increase in HbF levels.
Quantitative Data on WIZ-CRBN Interaction and Degradation
The efficacy of molecular glue degraders targeting WIZ is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While a comprehensive comparative dataset is still emerging in the literature, the following table summarizes representative quantitative data for WIZ degraders.
| Compound | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Reference |
| dWIZ-1 | Human Erythroblasts | Immunoblot | Not explicitly stated, but effective at inducing HbF | >80% WIZ degradation | |
| dWIZ-2 | Human Erythroblasts | Immunoblot | Not explicitly stated, but potent HbF inducer | >90% WIZ degradation | , |
| Lenalidomide (B1683929) | MM.1S | Immunoblot | ~1000 | ~60 | |
| Pomalidomide (B1683931) | MM.1S | Immunoblot | ~100 | ~80 |
Note: The DC50 and Dmax values can vary depending on the cell line, treatment duration, and experimental conditions. The data for lenalidomide and pomalidomide are provided for context as they are well-characterized CRBN-modulating agents, although their effect on WIZ degradation is less pronounced than that of dedicated WIZ degraders.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the WIZ-CRBN interaction.
Co-Immunoprecipitation (Co-IP) to Confirm In Vivo Interaction
This protocol is designed to verify the interaction between WIZ and CRBN in a cellular context, particularly in the presence of a molecular glue degrader.
Experimental Workflow Diagram:
Materials:
-
Cell line expressing WIZ and CRBN (e.g., HEK293T, MM.1S)
-
Molecular glue degrader (e.g., dWIZ-2) and vehicle control (e.g., DMSO)
-
Primary antibodies: anti-WIZ, anti-CRBN, and isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat the cells with the molecular glue degrader or vehicle control for the desired time (e.g., 4-6 hours).
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in ice-cold Co-IP lysis buffer for 30 minutes on a rotator at 4°C.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add isotype control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-CRBN) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the protein that was not used for immunoprecipitation (e.g., anti-WIZ).
In Vitro Ubiquitination Assay
This assay determines if WIZ is ubiquitinated by the CRL4-CRBN complex in the presence of a molecular glue degrader.
Materials:
-
Recombinant proteins: His-tagged WIZ, CRL4-CRBN complex (or individual components), E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UBE2D3/UBE2G1), and ubiquitin.
-
Molecular glue degrader and vehicle control.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
ATP.
-
Reagents for SDS-PAGE and Western blotting.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add Core Components: Add the recombinant CRL4-CRBN complex and His-tagged WIZ.
-
Initiate Reaction: Add the molecular glue degrader or vehicle control.
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an anti-His antibody to detect ubiquitinated forms of WIZ, which will appear as a high-molecular-weight smear or ladder.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR can be used to quantitatively measure the binding affinity and kinetics of the ternary complex formation.
Experimental Workflow Diagram:
Procedure:
-
Protein Preparation: Purify recombinant CRBN (ligand) and WIZ (analyte).
-
Immobilization: Immobilize CRBN onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
Binding Analysis:
-
Flow a solution containing the molecular glue degrader over the sensor surface to allow it to bind to the immobilized CRBN.
-
Inject a series of concentrations of WIZ over the surface and monitor the change in response units (RU) to measure association.
-
Replace the WIZ solution with buffer to measure dissociation.
-
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Conclusion
The molecular glue-mediated interaction between WIZ and CRBN represents a paradigm-shifting approach in targeted protein degradation. The ability to induce the degradation of the transcription factor WIZ, a known repressor of fetal hemoglobin, has opened up new avenues for the treatment of sickle cell disease and potentially other genetic disorders. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to further investigate this critical protein-protein interaction and to design and evaluate novel therapeutics that leverage this mechanism. As our understanding of the structural and kinetic aspects of the WIZ-CRBN ternary complex deepens, so too will our ability to rationally design more potent and selective molecular glue degraders.
References
Methodological & Application
WIZ degrader 8 experimental protocol for cell culture
Application Notes and Protocols: WIZ Degrader 8
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a novel heterobifunctional degrader designed for the targeted degradation of the WIZ protein. This molecule co-opts the ubiquitin-proteasome system to induce the selective removal of WIZ, a key protein implicated in certain disease-related signaling pathways. These application notes provide detailed protocols for the use of this compound in a cell culture setting, including methods for assessing its degradation efficiency and its effects on cell viability and downstream signaling.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound in the human colorectal cancer cell line, HCT116.
Table 1: this compound Potency and Efficacy in HCT116 Cells
| Parameter | Value | Experimental Conditions |
|---|---|---|
| DC₅₀ (Degradation Concentration 50%) | 15 nM | 24-hour treatment |
| Dₘₐₓ (Maximum Degradation) | >95% | 24-hour treatment at 100 nM |
| IC₅₀ (Inhibitory Concentration 50%) | 50 nM | 72-hour cell viability assay |
Table 2: Time-Course of WIZ Protein Degradation
| Time Point | % WIZ Protein Remaining (at 50 nM) |
|---|---|
| 0 hours | 100% |
| 2 hours | 85% |
| 4 hours | 60% |
| 8 hours | 30% |
| 16 hours | <10% |
| 24 hours | <5% |
Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which the WIZ protein is involved. WIZ acts as a negative regulator of the TUM-SUP gene by inhibiting the transcription factor ACT-TF. Degradation of WIZ by this compound is expected to restore the expression of the TUM-SUP tumor suppressor gene.
Caption: WIZ protein signaling and degradation pathway.
Experimental Protocols
Protocol 1: Western Blot Analysis of WIZ Protein Degradation
This protocol details the steps to measure the degradation of the WIZ protein in HCT116 cells following treatment with this compound.
Workflow Diagram:
Caption: Western blot experimental workflow.
Materials:
-
HCT116 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound (stock solution in DMSO)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Anti-WIZ, Anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 3 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment:
-
Dose-Response: Aspirate the media and add fresh media containing increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 500 nM). Include a DMSO-only vehicle control. Incubate for 24 hours.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 50 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load 20 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., Anti-WIZ at 1:1000, Anti-β-Actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software and normalize the WIZ protein signal to the β-Actin signal.
Protocol 2: Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of HCT116 cells using a standard MTS or similar colorimetric assay.
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture media. Add the compounds to the wells, ensuring each concentration has triplicate wells. Include a DMSO-only vehicle control and a set of wells with media only (no cells) for background subtraction.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (defined as 100% viability), and plot the results to determine the IC₅₀ value.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to determine if this compound affects the transcription of the WIZ gene or its downstream target, TUM-SUP.
Procedure:
-
Cell Treatment: Seed and treat HCT116 cells with this compound (e.g., 50 nM) and a vehicle control for 24 hours, as described in Protocol 1.
-
RNA Extraction: Harvest the cells and extract total RNA using an appropriate kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (WIZ, TUM-SUP), a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the expression levels in treated samples to the vehicle control.
Application Notes and Protocols for WIZ Degrader 8 in Primary Human Erythroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a debilitating genetic disorder caused by a mutation in the β-globin gene. A promising therapeutic strategy for SCD is the reactivation of fetal hemoglobin (HbF) expression, which can inhibit the polymerization of sickle hemoglobin and ameliorate disease symptoms.[1][2] The transcription factor WIZ (Widely Interspaced Zinc finger) has been identified as a novel repressor of γ-globin expression and, consequently, HbF production.[1][3][4]
WIZ degrader 8, also referred to as compound 10, is a potent and selective molecular glue degrader that targets WIZ for proteasomal degradation.[5][6][7] By inducing the proximity of WIZ to the E3 ubiquitin ligase Cereblon (CRBN), this compound triggers the ubiquitination and subsequent degradation of WIZ.[1][3][8] This relieves the transcriptional repression at the γ-globin locus, leading to a robust induction of HbF in primary human erythroblasts.[1][5][7] These application notes provide detailed protocols for the use of this compound in primary human erythroblast cultures to study its effects on WIZ degradation and HbF induction.
Mechanism of Action: this compound
This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[3][8] It binds to the E3 ubiquitin ligase CRBN and WIZ, forming a ternary complex.[1][5] This induced proximity leads to the polyubiquitination of WIZ by the CRBN-DDB1 ubiquitin ligase complex, marking it for degradation by the 26S proteasome.[3] The subsequent clearance of the WIZ protein de-represses the expression of the γ-globin genes (HBG1 and HBG2), resulting in increased synthesis of HbF.[1][3]
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative effects of WIZ degraders on primary human erythroblasts as reported in the literature. This compound is structurally related to dWIZ-1 and dWIZ-2, and data from these related compounds are included for context.
Table 1: In Vitro Activity of WIZ Degraders in Human Primary Erythroblasts
| Compound | Assay | Cell Type | Concentration | Result | Reference |
| dWIZ-2 | WIZ Protein Degradation | Healthy Donor Erythroblasts | 1 µM | >90% degradation after 24h | [1] |
| dWIZ-2 | γ-globin mRNA Induction | Healthy Donor Erythroblasts | 1 µM | ~25-fold increase vs. vehicle | [1] |
| dWIZ-2 | HbF+ Cells | Healthy Donor Erythroblasts | 1 µM | ~70% HbF+ cells | [1] |
| dWIZ-2 | HbF+ Cells | SCD Patient Erythroblasts | 1 µM | ~60% HbF+ cells | [1] |
| Compound 10 (this compound) | WIZ Protein Degradation (DC50) | K562 cells | - | 0.25 nM | [7] |
| Compound 10 (this compound) | γ-globin mRNA Induction (EC50) | Primary Erythroblasts | - | 1.1 nM | [7] |
Note: Data are approximated from published figures and should be used for reference purposes.
Experimental Protocols
The following are detailed protocols for the culture of primary human erythroblasts and the subsequent treatment and analysis with this compound.
Protocol 1: Culture and Differentiation of Primary Human Erythroblasts from CD34+ Cells
This protocol describes a two-phase liquid culture system to expand and differentiate CD34+ hematopoietic stem and progenitor cells (HSPCs) into a homogenous population of erythroblasts.[9][10][11][12]
Materials:
-
Cryopreserved or freshly isolated human CD34+ cells (e.g., from bone marrow, peripheral blood, or cord blood)
-
Phase I Medium (Expansion): StemSpan™ SFEM II medium supplemented with StemSpan™ Erythroid Expansion Supplement (containing SCF, IL-3, and EPO) or a similar formulation (e.g., IMDM base with 100 ng/mL SCF, 5 ng/mL IL-3, 3 IU/mL EPO, 10-6 M hydrocortisone).[9][10]
-
Phase II Medium (Differentiation): StemSpan™ SFEM II medium supplemented with 3 IU/mL EPO and 3% human AB serum.
-
Recombinant human cytokines (SCF, IL-3, EPO)
-
Nuclease-free water
-
DMSO (for stock solution of this compound)
-
Tissue culture plates (non-treated)
-
Sterile PBS
Procedure:
-
Thawing and Initial Culture (Day 0):
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Wash the cells once with PBS.
-
Plate cells at a density of 1 x 10^4 cells/mL in Phase I Medium.
-
Incubate at 37°C, 5% CO2.
-
-
Expansion Phase (Day 4-7):
-
On day 4, add fresh Phase I Medium to the culture.
-
Monitor cell density and viability. If cell density exceeds 1 x 10^6 cells/mL, dilute the culture with fresh Phase I Medium to a density of ~1 x 10^5 cells/mL.
-
-
Differentiation Phase (Day 7 onwards):
-
On day 7, harvest the expanded cells by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in Phase II Medium at a density of 5-10 x 10^5 cells/mL.
-
Continue incubation at 37°C, 5% CO2. The cells at this stage are primarily proerythroblasts and basophilic erythroblasts.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On day 11 of culture (or when a sufficient population of erythroblasts is present), add this compound to the desired final concentration (e.g., 0.1 nM to 1 µM).
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired duration (e.g., 24-72 hours) before harvesting for analysis.
-
Caption: Workflow for primary human erythroblast culture.
Protocol 2: Analysis of WIZ Protein Degradation by Western Blot
Materials:
-
Treated erythroblasts from Protocol 1
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-WIZ
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis:
-
Harvest ~1-2 x 10^6 cells per condition by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet in 100 µL of ice-cold RIPA buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add an equal volume of 2x Laemmli buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 10-20 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-WIZ antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for a loading control (β-actin or GAPDH) to ensure equal loading.
-
Protocol 3: Quantification of γ-globin mRNA by RT-qPCR
Materials:
-
Treated erythroblasts from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for HBG1/2 (γ-globin) and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest ~0.5-1 x 10^6 cells per condition.
-
Extract total RNA using a commercial kit, including an on-column DNase digestion step.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 500 ng to 1 µg of total RNA.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR reaction using a standard thermal cycling program.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct value of the target gene (HBG1/2) to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative expression of γ-globin mRNA using the ΔΔCt method, comparing the treated samples to the vehicle control.
-
Protocol 4: Analysis of Fetal Hemoglobin (HbF) by Flow Cytometry
This intracellular staining protocol allows for the quantification of the percentage of HbF-positive cells (%F-cells).[13][14][15][16]
Materials:
-
Treated erythroblasts from Protocol 1
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-HbF antibody, conjugated to a fluorophore (e.g., FITC or PE)
-
Isotype control antibody
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest ~0.5 x 10^6 cells per condition.
-
Wash once with FACS buffer.
-
-
Fixation and Permeabilization:
-
Fix the cells in Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells twice with FACS buffer.
-
Permeabilize the cells by resuspending in Permeabilization Buffer for 15 minutes at room temperature.
-
-
Intracellular Staining:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the anti-HbF antibody or the corresponding isotype control at the recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the erythroblast population based on forward and side scatter.
-
Determine the percentage of HbF-positive cells by comparing the fluorescence of the anti-HbF stained sample to the isotype control.
-
Conclusion
This compound represents a promising small molecule for the induction of fetal hemoglobin in primary human erythroblasts. The protocols outlined above provide a framework for researchers to investigate the mechanism and efficacy of WIZ degraders in a physiologically relevant in vitro system. These studies are crucial for the continued development of novel therapeutics for sickle cell disease and other β-hemoglobinopathies.
References
- 1. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 3. marinbio.com [marinbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. stemcell.com [stemcell.com]
- 10. Humanized Culture Medium for Clinical-Grade Generation of Erythroid Cells from Umbilical Cord Blood CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Erythroid differentiation and maturation from peripheral CD34+ cells in liquid culture: cellular and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flow sorting of fetal erythroblasts using intracytoplasmic anti-fetal haemoglobin: preliminary observations on maternal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simplified flow cytometric method for fetal hemoglobin containing red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]
Application Notes and Protocols: In Vivo Evaluation of WIZ Degraders in Humanized Mouse Models for Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle Cell Disease (SCD) is a debilitating genetic blood disorder caused by a mutation in the β-globin gene, leading to abnormal hemoglobin polymerization and red blood cell sickling. A promising therapeutic strategy is the induction of fetal hemoglobin (HbF), which can prevent this polymerization and ameliorate disease complications.[1][2] Recent advancements have identified the Widely Interspaced Zinc Finger (WIZ) transcription factor as a novel repressor of γ-globin and, consequently, HbF.[1][3][4]
Targeted degradation of the WIZ protein has emerged as a powerful therapeutic modality. This is achieved using novel small molecules, known as molecular glue degraders, which induce proximity between WIZ and the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][2][4] This document provides detailed application notes and protocols for the in vivo evaluation of WIZ degraders, such as dWIZ-2 and its analogs, in humanized mouse models, a critical step in their preclinical development.[1][3][5]
Mechanism of Action: WIZ Degradation
WIZ functions as a transcriptional repressor, associating with chromatin to maintain repressive marks like H3K9me2 at γ-globin gene loci.[1][6] WIZ-targeting molecular glue degraders work by recruiting WIZ to the CRBN-DDB1 ubiquitin ligase complex.[1] This induced proximity facilitates the polyubiquitination of WIZ, marking it for destruction by the 26S proteasome. The clearance of the WIZ repressor leads to derepression of γ-globin gene expression, increased HbF production in human erythroblasts, and a potential therapeutic benefit for SCD patients.[1][3]
Data Presentation: In Vivo Efficacy in Humanized Mouse Models
In vivo studies utilize immunodeficient mice, such as the NBSGW strain, transplanted with human CD34+ hematopoietic stem and progenitor cells (HSPCs).[3] This creates a "humanized" environment where the effects of species-specific degraders on human hematopoietic cells can be accurately assessed.[3][7] The tables below summarize representative quantitative data from studies with orally administered WIZ degraders.
Table 1: Pharmacodynamic Response to WIZ Degrader (dWIZ-2) in hNBSGW Mice
| Parameter | Vehicle Control | WIZ Degrader (dWIZ-2) | Endpoint |
|---|---|---|---|
| WIZ Protein Levels (Bone Marrow) | Baseline | Robust, Dose-Dependent Degradation | Day 21 |
| HbF+ Human Erythroblasts (Bone Marrow) | Baseline | Significant Increase | Day 21 |
| γ-globin mRNA (% of β-like globins in blood) | Baseline | Up to 37% | Day 28 |
| HbF+ Reticulocytes | Baseline | Up to 95% | Day 28 |
Data synthesized from published preclinical findings.[3]
Table 2: Safety and Tolerability Profile of WIZ Degraders
| Parameter | Observation | Duration |
|---|---|---|
| Body Weight | No significant adverse effects; consistent body weight | 21 Days |
| Clinical Observations | Well-tolerated, no notable observations | 21 Days |
| Hematology (Reticulocytes, Hematocrit) | No degrader-related changes | 21 Days |
| Clinical Chemistry | No degrader-related changes | 21 Days |
| Tissue Histology | No significant adverse effects | Endpoint |
Data synthesized from published preclinical findings.[1][3]
Experimental Protocols
The following sections provide detailed protocols for a representative in vivo study of a WIZ degrader in a humanized mouse model.
Humanized Mouse Model Generation
This protocol describes the generation of NBSGW mice engrafted with human hematopoietic stem cells.
-
Animal Model: NBSGW (NOD.Cg-KitW-41J Tyr+ Prkdcscid Il2rgtm1Wjl/SzJ) mice, which are immunodeficient and permissive to human cell engraftment.
-
Cell Source: Healthy human donor-derived CD34+ hematopoietic stem and progenitor cells (HSPCs).
-
Procedure:
-
Sublethally irradiate NBSGW mice to ablate murine hematopoietic cells and create space for the human graft.
-
Inject human CD34+ HSPCs intravenously into the irradiated mice.
-
Allow 12-16 weeks for engraftment. Monitor human chimerism in peripheral blood via flow cytometry for human CD45+ cells.
-
Select mice with a stable and high level of human cell engraftment for the study.
-
WIZ Degrader Formulation and Administration
This protocol outlines the preparation and oral delivery of the WIZ degrader.
-
Compound: WIZ degrader (e.g., dWIZ-2).
-
Formulation: Prepare the WIZ degrader in a suitable vehicle for oral gavage. A common vehicle may consist of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[8] The specific formulation should be optimized based on the compound's physicochemical properties.
-
Dosing:
-
Randomize humanized mice into treatment and vehicle control groups (n=5 or more per group).
-
Prepare fresh dosing solutions daily.
-
Administer the compound or vehicle orally (p.o.) once daily (QD) for a period of 21 to 28 days.[3] Doses should be based on prior pharmacokinetic (PK) studies.[5]
-
Record the body weight of each animal 2-3 times per week to monitor for toxicity.[8]
-
Sample Collection and Pharmacodynamic Analysis
This protocol details the collection and processing of tissues for evaluating target engagement and downstream effects.
-
Blood Collection:
-
Collect peripheral blood samples at baseline and specified time points (e.g., Day 28).[3]
-
Use appropriate anticoagulants (e.g., EDTA).
-
Perform flow cytometry to analyze the percentage of HbF+ reticulocytes.
-
Isolate RNA for quantitative PCR (qPCR) to measure γ-globin mRNA levels relative to other β-like globins.[3]
-
-
Bone Marrow and Tissue Harvest:
-
At the study endpoint (e.g., Day 21), euthanize the animals.[3]
-
Harvest bone marrow from femurs and tibias.
-
Prepare single-cell suspensions from the bone marrow.
-
For Protein Analysis (Western Blot/Proteomics): Lyse a portion of the cells in RIPA buffer with protease and phosphatase inhibitors. Perform Western blotting or mass spectrometry to quantify WIZ protein levels relative to a loading control.[9]
-
For Flow Cytometry: Stain cells with antibodies against human erythroid markers and intracellularly for HbF to determine the percentage of HbF+ human erythroblasts.[3]
-
Harvest other tissues (e.g., spleen, liver) and fix in formalin for histological safety assessment.[1]
-
References
- 1. marinbio.com [marinbio.com]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Loss of Wiz Function Affects Methylation Pattern in Palate Development and Leads to Cleft Palate [frontiersin.org]
- 7. biocytogen.com [biocytogen.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantifying Fetal Hemoglobin (HbF) Induction by WIZ Degrader 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of the WIZ transcription factor presents a promising therapeutic strategy for inducing fetal hemoglobin (HbF) in the treatment of sickle cell disease (SCD). WIZ acts as a repressor of γ-globin gene expression, and its removal leads to the reactivation of HbF production. WIZ degrader 8 (also referred to as compound 10 in some literature) is a potent and selective molecular glue degrader that recruits WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3] This document provides detailed application notes and protocols for quantifying the induction of HbF following treatment with this compound, based on preclinical studies.
Mechanism of Action
This compound functions as a molecular glue, inducing proximity between the E3 ubiquitin ligase substrate receptor CRBN and the transcription factor WIZ. This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the proteasome. The degradation of the WIZ repressor protein de-represses the γ-globin gene (HBG), leading to increased transcription of γ-globin mRNA and subsequent translation into the γ-globin protein chain. Two γ-globin chains then combine with two α-globin chains to form functional fetal hemoglobin (HbF, α2γ2).
References
- 1. origene.com [origene.com]
- 2. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of γ-globin genes in β-thalassemia patients treated with sirolimus: results from a pilot clinical trial (Sirthalaclin) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine WIZ Degrader 8 Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIZ (Widely Interspaced Zinc Finger) is a transcription factor that has been identified as a novel repressor of fetal hemoglobin (HbF).[1][2] It is a core subunit of the G9a/GLP histone methyltransferase complex, which mediates gene repression through H3K9 methylation.[3] The targeted degradation of WIZ has emerged as a promising therapeutic strategy for sickle cell disease (SCD), as the induction of HbF can ameliorate the symptoms of the disease.[4][5] "WIZ degrader 8," also identified as compound 10, is a potent and selective molecular glue degrader that induces the degradation of the WIZ transcription factor. This document provides detailed application notes and protocols for cell-based assays to determine the potency of this compound.
Mechanism of Action
This compound functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact. Specifically, this compound facilitates the interaction between the WIZ protein and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome. The degradation of the WIZ repressor protein leads to the reactivation of fetal hemoglobin expression.
Data Presentation
The potency of this compound can be quantified by determining its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the type of quantitative data that can be generated from the described cell-based assays.
| Assay Type | Key Parameters Measured | Sample Data for this compound (Compound 10) |
| HiBiT-Based Lytic Assay | DC50 (Concentration for 50% degradation)Dmax (Maximum degradation) | In vitro HiBiT degradation activity has been characterized for a series of compounds including this compound (compound 10). Specific DC50 and Dmax values would be detailed in the supplementary materials of the referenced publication. |
| Western Blot | Relative WIZ protein levelsDose-dependent degradation | Dose-dependent reduction in WIZ protein band intensity upon treatment with this compound. |
| Flow Cytometry | Percentage of WIZ-positive cellsMean Fluorescence Intensity (MFI) of WIZ staining | Decrease in the percentage of WIZ-positive cells and a shift in MFI in a dose-dependent manner. |
| Immunofluorescence Microscopy | WIZ protein localization and intensity | Reduced nuclear fluorescence intensity of WIZ staining in cells treated with this compound. |
Mandatory Visualizations
Caption: WIZ Signaling Pathway for HbF Repression.
Caption: Mechanism of Action of this compound.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Western Blot for WIZ Degradation
Objective: To qualitatively and semi-quantitatively measure the reduction in WIZ protein levels following treatment with this compound.
Materials:
-
Cell line expressing WIZ (e.g., K562, HUDEP-2)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-WIZ and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-WIZ antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the WIZ protein signal to the loading control signal. Calculate the percentage of WIZ degradation relative to the vehicle-treated control.
-
Flow Cytometry for WIZ Degradation
Objective: To quantify the percentage of cells with reduced WIZ protein levels and the overall decrease in WIZ expression on a single-cell level.
Materials:
-
Cell line expressing WIZ
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorochrome-conjugated anti-WIZ primary antibody or an unconjugated primary antibody with a corresponding fluorochrome-conjugated secondary antibody
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cells in suspension or in plates with a serial dilution of this compound and a vehicle control as described for the Western blot protocol.
-
-
Cell Preparation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells with fixation buffer for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Immunostaining:
-
Resuspend the cells in blocking buffer and incubate for 30 minutes to block non-specific binding.
-
Add the anti-WIZ antibody at the optimal concentration and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
If using an unconjugated primary antibody, resuspend the cells in a solution containing the fluorochrome-conjugated secondary antibody and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in PBS for analysis.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the cell population of interest and quantify the percentage of WIZ-positive cells and the mean fluorescence intensity (MFI) for each treatment condition.
-
Immunofluorescence Microscopy for WIZ Degradation
Objective: To visualize the reduction and changes in subcellular localization of WIZ protein in response to this compound treatment.
Materials:
-
Adherent cell line expressing WIZ
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Glass coverslips or imaging plates
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary anti-WIZ antibody
-
Fluorochrome-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips or in imaging plates and allow them to adhere.
-
Treat the cells with this compound and a vehicle control as described in the previous protocols.
-
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-WIZ antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to assess the intensity and localization of the WIZ signal in the nucleus. Compare the fluorescence intensity between treated and control cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: WIZ Degrader in HUDEP-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) and β-thalassemia are severe genetic disorders caused by mutations in the adult β-globin gene. A promising therapeutic strategy for these β-hemoglobinopathies is the reactivation of fetal hemoglobin (HbF, α2γ2) expression, which can ameliorate the clinical symptoms.[1] The transcription factor WIZ (Widely Interspaced Zinc Finger) has been identified as a novel repressor of fetal hemoglobin.[2][3] The development of small-molecule molecular glue degraders that target WIZ for proteasomal degradation presents a viable therapeutic approach for inducing HbF.[2][4][5]
These application notes describe the use of a WIZ degrader in the HUDEP-2 (Human Umbilical Cord Blood-Derived Erythroid Progenitor-2) cell line. HUDEP-2 cells are an immortalized human erythroid progenitor cell line that closely resembles adult erythroid cells, expresses predominantly adult β-globin, and can be differentiated in vitro, making them a highly relevant model system for studying erythropoiesis and evaluating HbF inducers.[6][7][8][9]
The protocols outlined below are based on the characterization of well-documented WIZ degraders, such as dWIZ-1 and dWIZ-2, and provide a comprehensive guide for assessing the activity of similar compounds in the HUDEP-2 cell line.[3][4] The described experiments will enable researchers to evaluate WIZ protein degradation, subsequent induction of γ-globin, and the overall effect on cell health.
Mechanism of Action
WIZ degraders are bifunctional molecules, often referred to as molecular glues, that function by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of the WIZ transcription factor.[10][11] The degrader molecule facilitates a neomorphic interaction, forming a ternary complex between the WIZ protein and an E3 ubiquitin ligase, typically Cereblon (CRBN).[4][5] This induced proximity leads to the polyubiquitination of WIZ, marking it for recognition and degradation by the 26S proteasome.[12][13] The degradation of the WIZ repressor protein leads to the de-repression of the γ-globin gene (HBG), resulting in increased production of fetal hemoglobin.[2][3]
Caption: Mechanism of action for a WIZ molecular glue degrader.
Quantitative Data Summary
The following tables summarize the expected quantitative results from treating HUDEP-2 cells with a WIZ degrader. Data is hypothetical but representative of potent WIZ degraders.
Table 1: WIZ Protein Degradation and Cell Viability
| This compound Conc. (nM) | WIZ Protein Level (% of Vehicle) | Cell Viability (% of Vehicle) |
|---|---|---|
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 99 |
| 10 | 45 | 98 |
| 100 | 15 | 96 |
| 1000 | <10 | 92 |
Table 2: Globin Gene Expression and Fetal Hemoglobin Induction
| This compound Conc. (nM) | γ-globin mRNA Fold Change | β-globin mRNA Fold Change | % HbF+ Cells (F-cells) |
|---|---|---|---|
| 0 (Vehicle) | 1.0 | 1.0 | 5 |
| 1 | 2.5 | 1.1 | 15 |
| 10 | 6.0 | 0.9 | 40 |
| 100 | 12.5 | 0.8 | 75 |
| 1000 | 13.0 | 0.8 | 80 |
Experimental Protocols
Protocol 1: HUDEP-2 Cell Culture and Differentiation
HUDEP-2 cells require a two-phase culture system: an expansion phase to maintain the progenitor state and a differentiation phase to induce erythroid maturation.[6][14][15]
Materials:
-
Expansion Medium: StemSpan™ SFEM II (STEMCELL Technologies) supplemented with 1 µM dexamethasone, 1 µg/mL doxycycline, 50 ng/mL human stem cell factor (SCF), and 3 units/mL erythropoietin (EPO).[9]
-
Differentiation Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 5% human AB serum, 3 U/mL EPO, 330 µg/mL holo-transferrin, 10 µg/mL recombinant human insulin, and 2 U/mL heparin.[14]
-
Phosphate-buffered saline (PBS)
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Expansion Phase:
-
Culture HUDEP-2 cells in Expansion Medium.
-
Maintain cell density between 0.3 x 10⁶ and 1.5 x 10⁶ cells/mL.[16]
-
Refresh the medium every 2-3 days by centrifuging cells and resuspending in fresh medium.
-
-
Differentiation Phase:
-
To induce differentiation, harvest cells from the expansion phase.
-
Wash cells once with PBS.
-
Resuspend cells at a density of 0.5 x 10⁶ cells/mL in Differentiation Medium.
-
Culture for 5-7 days to achieve terminal differentiation. Treatment with the WIZ degrader is typically performed during this phase.
-
Protocol 2: Treatment of HUDEP-2 Cells with WIZ Degrader
Materials:
-
Differentiated HUDEP-2 cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Differentiation Medium
-
Multi-well plates (6-well for Western Blot/qRT-PCR, 96-well for viability)
Procedure:
-
Seed differentiating HUDEP-2 cells into multi-well plates at the desired density.
-
Prepare serial dilutions of the this compound stock solution in Differentiation Medium to achieve the final desired concentrations (e.g., 1 nM to 1000 nM).
-
Prepare a vehicle control using the same final concentration of DMSO as the highest degrader concentration (typically ≤0.1%).[17]
-
Add the medium containing the WIZ degrader or vehicle to the cells.
-
Incubate for the desired treatment period (e.g., 48-96 hours). The optimal incubation time should be determined empirically.[13]
-
After incubation, harvest cells for downstream analysis (Western Blot, qRT-PCR, Flow Cytometry) or proceed with the viability assay.
Protocol 3: Western Blotting for WIZ and GATA1 Protein Levels
This protocol verifies the degradation of the target protein (WIZ) and assesses levels of key erythroid transcription factors like GATA1.[18][19][20]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies: anti-WIZ, anti-GATA1[21], anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Harvest treated cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[21]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-WIZ, anti-GATA1) overnight at 4°C.[21]
-
Wash the membrane with TBS-T and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity using image analysis software and normalize to the loading control.
Protocol 4: Quantitative RT-PCR (qRT-PCR) for Globin Gene Expression
This protocol measures changes in the mRNA levels of γ-globin (HBG) and β-globin (HBB).[15][22]
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Primers for HBG, HBB, and a reference gene (e.g., GAPDH, ACTB, or PSMD1)[16][23]
-
qPCR instrument
Procedure:
-
Harvest treated cells and extract total RNA according to the manufacturer's protocol.[15]
-
Synthesize cDNA from 500 ng to 1 µg of total RNA.
-
Set up qPCR reactions in triplicate for each gene (HBG, HBB, reference gene) for each sample.
-
Run the qPCR plate on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.[24]
Protocol 5: Flow Cytometry for Fetal Hemoglobin (HbF) Analysis
This method quantifies the percentage of cells expressing fetal hemoglobin (% F-cells).[15]
Materials:
-
PBS with 0.1% BSA (PBS-B)
-
Fixation buffer (e.g., 0.05% glutaraldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100)
-
APC-conjugated anti-HbF antibody
-
Flow cytometer
Procedure:
-
Harvest approximately 50,000 treated cells per sample.
-
Wash cells with PBS-B.
-
Fix the cells with 0.05% glutaraldehyde (B144438) for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 8-10 minutes.
-
Wash twice with PBS-B.
-
Incubate cells with the anti-HbF APC antibody for 20-30 minutes at room temperature, protected from light.
-
Wash cells and resuspend in PBS-B.
-
Analyze the samples on a flow cytometer to determine the percentage of HbF-positive cells.
Protocol 6: Cell Viability Assay
A cell viability assay is crucial to assess the cytotoxicity of the degrader compound.[25]
Materials:
-
96-well opaque plates
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay
-
Luminometer plate reader
Procedure:
-
Plate and treat cells in a 96-well opaque plate as described in Protocol 2.
-
After the treatment period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of medium in each well.[17]
-
Place the plate on an orbital shaker for 5-10 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[17]
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Experimental Workflow
Caption: Overall experimental workflow for evaluating this compound.
References
- 1. A cellular reporter system to evaluate endogenous fetal hemoglobin induction and screen for therapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. Growing and Genetically Manipulating Human Umbilical Cord Blood-Derived Erythroid Progenitor (HUDEP) Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Growing and Genetically Manipulating Human Umbilical Cord Blood-Derived Erythroid Progenitor (HUDEP) Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of Immortalized Human Erythroid Progenitor Cell Lines Able to Produce Enucleated Red Blood Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. PROTAC Design [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Erythroid lineage-specific lentiviral RNAi vectors suitable for molecular functional studies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.eur.nl [pure.eur.nl]
- 17. cdn.stemcell.com [cdn.stemcell.com]
- 18. GATA1 antibody (10917-2-AP) | Proteintech [ptglab.com]
- 19. GATA-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Reduced GATA1 levels are associated with ineffective erythropoiesis in sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Establishment of Immortalized Human Erythroid Progenitor Cell Lines Able to Produce Enucleated Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bio-rad.com [bio-rad.com]
- 25. islasas.com [islasas.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing WIZ Degrader 8 for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of WIZ degrader 8 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue degrader. It functions by inducing proximity between the transcription factor WIZ and the E3 ubiquitin ligase Cereblon (CRBN). This induced interaction leads to the ubiquitination of WIZ, tagging it for subsequent degradation by the proteasome. The degradation of WIZ, a repressor of fetal hemoglobin (HbF), leads to the induction of HbF expression, which is a therapeutic strategy for sickle cell disease.[1][2][3]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal degradation concentration for your specific cell line. A starting range from 1 nM to 10 µM is advisable. A dose-response curve should be generated to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Q3: What are the typical DC50 and Dmax values for this compound?
A3: The potency of this compound (also referred to as compound 10) has been characterized in different cell systems. In 293T cells using a HiBiT assay, the DC50 is approximately 0.003 µM with a Dmax of 87%.[4] In primary human erythroblasts, the DC50 for endogenous WIZ degradation is approximately 0.002 µM with a Dmax of 84%.[4]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment time can vary depending on the cell line and the kinetics of WIZ protein turnover. It is recommended to perform a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the time point at which maximum degradation is observed.
Q5: I am not observing WIZ degradation. What are some potential reasons and troubleshooting steps?
A5: There are several potential reasons for a lack of WIZ degradation. Please refer to our detailed troubleshooting guide below. Key considerations include the expression level of CRBN in your cell line, the concentration and incubation time of the degrader, and the integrity of the this compound compound.
Q6: What is the "hook effect" and how can I avoid it with this compound?
A6: The "hook effect" is a phenomenon observed with bifunctional degraders and molecular glues where the degradation efficiency decreases at very high concentrations. This is due to the formation of binary complexes (this compound with either WIZ or CRBN) which are unproductive for degradation, rather than the productive ternary complex (WIZ-degrader-CRBN). To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range that promotes ternary complex formation and subsequent degradation.
Q7: What are the appropriate negative controls for my this compound experiment?
A7: To ensure the observed degradation is specific, several negative controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Inactive Epimer/Diastereomer: If available, use a stereoisomer of this compound that does not bind to CRBN or WIZ.
-
CRBN Ligand Only: Use the CRBN-binding moiety of the degrader alone to control for effects independent of WIZ degradation.
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of WIZ, confirming the involvement of the ubiquitin-proteasome system.
-
Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases like CRBN.
Data Presentation
Table 1: In Vitro Degradation Activity of this compound (Compound 10) and Related Compounds in 293T Cells (HiBiT Assay)
| Compound | WIZ DC50 (µM) | WIZ Dmax (%) |
| This compound (10) | 0.003 | 87 |
| 1 | 0.014 | 93 |
| 2 | 0.021 | 82 |
| 4 | 0.026 | 78 |
| 5 | 0.008 | 79 |
| 6 | 0.003 | 87 |
| 7 | 0.105 | 66 |
| rac-trans-8 | 0.013 | 78 |
Table 2: In Vitro Endogenous WIZ Degradation and Fetal Hemoglobin (HbF) Induction in Primary Human Erythroblasts
| Compound | WIZ DC50 (µM) | WIZ Dmax (%) | HbF EC50 (µM) | HbF Emax (%) | ΔHbF (%) |
| This compound (10) | 0.002 | 84 | 0.040 | 81 | 40 |
| 2 | 0.017 | 74 | 0.073 | 69 | 20 |
| 6 | 0.003 | 84 | 0.078 | 88 | 36 |
Experimental Protocols
Protocol 1: Western Blot Analysis for WIZ Protein Degradation
This protocol outlines the steps to assess the degradation of WIZ protein in response to treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against WIZ
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control. For proteasome inhibition control, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding this compound. Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with a primary antibody against WIZ overnight at 4°C. Wash the membrane and then incubate with a primary antibody for a loading control. Wash again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Develop the blot using an ECL substrate and image the chemiluminescence. Quantify the band intensities using densitometry software. Normalize the WIZ band intensity to the loading control. Plot the normalized WIZ levels against the log of the this compound concentration to determine DC50 and Dmax.
Protocol 2: Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability, which is crucial for distinguishing targeted degradation from general cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
96-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which indicates the number of viable cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for optimizing WIZ degradation.
References
potential off-target effects of WIZ degrader 8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving WIZ Degrader 8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 10, dWIZ-1, or dWIZ-2) is a potent and selective molecular glue degrader of the transcription factor WIZ.[1][2] It functions by inducing proximity between WIZ and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[3][4] The primary therapeutic application of WIZ degradation is the induction of fetal hemoglobin (HbF), which has shown potential for treating sickle cell disease.[3][4][5]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the selective degradation of the WIZ protein.[1][2] WIZ is a transcriptional repressor, and its degradation leads to the de-repression of the gamma-globin gene, resulting in increased expression of fetal hemoglobin (HbF).[3][6][7] In preclinical studies, this has been shown to occur in a dose-dependent manner in erythroblasts from healthy donors and sickle cell disease patients.[3]
Q3: What are the potential off-target effects of this compound?
Global proteomic profiling has been employed to assess the selectivity of WIZ degraders. For a dual degrader of WIZ and ZBTB7A (BMS-986470), these two proteins were the most predominantly regulated proteins in the proteome, suggesting high selectivity.[8] For the WIZ-selective degraders dWIZ-1 and dWIZ-2, global proteomics was used for target deconvolution, which successfully identified WIZ as the primary target.[6][7][9] While these studies indicate a high degree of selectivity, it is crucial for researchers to perform their own off-target analysis in their specific experimental system.
Q4: What is the "hook effect" and how can it be avoided in experiments with this compound?
The "hook effect" is a phenomenon observed with bifunctional degraders where at very high concentrations, the degradation efficiency decreases. This occurs because the degrader molecules saturate both the target protein (WIZ) and the E3 ligase (CRBN) independently, preventing the formation of the productive ternary complex required for degradation.[10] To avoid the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for WIZ degradation.[10] Testing a broad range of concentrations, including lower (nanomolar to low micromolar) and higher concentrations, will help identify the characteristic bell-shaped curve of the hook effect and determine the optimal concentration for maximal degradation.[10]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Problem 1: No or low degradation of WIZ protein observed.
| Possible Cause | Recommended Solution |
| Suboptimal Degrader Concentration | Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration (DC50) and maximal degradation (Dmax). Be mindful of the potential "hook effect" at high concentrations.[10][11] |
| Incorrect Time Point | Conduct a time-course experiment to identify the optimal treatment duration for maximal WIZ degradation. Degradation kinetics can vary between cell types.[12] |
| Low Cell Permeability | While WIZ degraders have been optimized for in vivo use[1][3], permeability can be cell-type dependent. If permeability is suspected to be an issue, consider using alternative delivery methods or performing experiments in permeabilized cells as a control. |
| Low CRBN Expression | Confirm the expression of Cereblon (CRBN), the E3 ligase recruited by this compound, in your cell line using Western blot or qPCR. Low CRBN levels will limit degradation efficiency.[13] |
| Compound Instability | Assess the stability of this compound in your specific cell culture medium over the course of the experiment. |
| Technical Issues with Western Blot | Ensure proper sample preparation, protein transfer, and antibody concentrations. Use a validated anti-WIZ antibody and a reliable loading control.[14][15] |
Problem 2: High variability in WIZ degradation between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and growth conditions between experiments, as these factors can influence protein expression levels and cellular responses. |
| Inaccurate Compound Dosing | Ensure accurate and consistent preparation and dilution of this compound for each experiment. |
| Variability in Incubation Times | Use a precise timer for all incubation steps to ensure consistency across experiments. |
| Inconsistent Western Blot Procedure | Standardize all steps of the Western blot protocol, including lysis buffer composition, protein quantification, gel electrophoresis, transfer conditions, and antibody incubation times and concentrations.[16][17] |
Problem 3: Suspected off-target effects.
| Possible Cause | Recommended Solution |
| Non-specific binding of the degrader | Perform a global proteomics experiment (e.g., using Tandem Mass Tag labeling) to compare protein abundance in cells treated with this compound versus a vehicle control. This will provide an unbiased view of protein level changes across the proteome.[18][19] |
| Secondary effects of WIZ degradation | To distinguish direct off-targets from downstream effects of WIZ degradation, perform proteomics at early time points (e.g., < 6 hours).[20] |
| Confirmation of off-target candidates | Validate potential off-targets identified by proteomics using orthogonal methods such as Western blotting or targeted protein quantification assays. |
Experimental Protocols
Protocol 1: Western Blot Analysis of WIZ Protein Degradation
This protocol outlines the steps to assess the degradation of WIZ protein in cultured cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.[14]
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against WIZ overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin).
6. Detection and Analysis:
-
Prepare an ECL substrate and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the WIZ protein signal to the loading control signal.
-
Calculate the percentage of WIZ protein remaining relative to the vehicle-treated control.
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Profiling
This protocol provides a general workflow for identifying proteins that interact with the this compound-CRBN complex, which can help in identifying potential off-targets.
1. Cell Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Centrifuge to clear the lysate.[21]
2. Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody or an appropriate control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[22]
-
Wash the beads several times with lysis buffer to remove non-specific binders.
3. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or urea-based buffer).[23]
-
Neutralize the eluate if necessary.
-
Reduce, alkylate, and digest the proteins with trypsin.
4. Mass Spectrometry Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Use a proteomics data analysis software (e.g., MaxQuant) to identify and quantify the proteins in each sample.
-
Compare the proteins enriched in the this compound-treated sample versus the control sample to identify proteins that are specifically brought into the CRBN complex by the degrader.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low WIZ degradation.
Caption: Experimental workflow for off-target analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. marinbio.com [marinbio.com]
- 4. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. twistbioscience.com [twistbioscience.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 16. 2bscientific.com [2bscientific.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 22. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]
- 23. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]
Technical Support Center: Optimizing WIZ Degrader Pharmacokinetics
Welcome to the technical support center for WIZ degraders. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the pharmacokinetic (PK) properties of WIZ degraders and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is WIZ and why is it a therapeutic target?
WIZ, or Widely Interspaced Zinc Finger, is a transcription factor that plays a crucial role in gene repression. Specifically, it is a known repressor of fetal hemoglobin (HbF) expression.[1] Targeted degradation of the WIZ protein is a promising therapeutic strategy for conditions like sickle cell disease, as it can lead to the reactivation of HbF expression, which can compensate for the defective adult hemoglobin.[1]
Q2: What are WIZ degraders and how do they work?
WIZ degraders are small molecules, typically molecular glues, that are designed to induce the degradation of the WIZ protein.[1][2][3][4] They function by promoting an interaction between the WIZ protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][2][3][4] This induced proximity leads to the ubiquitination of WIZ, marking it for degradation by the proteasome. This targeted protein degradation approach offers a novel therapeutic mechanism compared to traditional inhibitors.[5][6][7]
Q3: What are the main challenges in developing WIZ degraders with good pharmacokinetic properties?
Like many molecular glue degraders, WIZ degraders can face challenges related to their physicochemical properties, which can impact their absorption, distribution, metabolism, and excretion (ADME) profile.[5][8][9] Key challenges include achieving good oral bioavailability, maintaining adequate stability in biological systems, and ensuring sufficient exposure at the target site.[5][8] Their molecular size and polarity can make it difficult for them to cross cell membranes efficiently.[8]
Q4: What is the difference between dWIZ-1 and dWIZ-2?
dWIZ-1 and dWIZ-2 are two identified molecular glue degraders of WIZ.[1][2][3][4] dWIZ-2 is an optimized version of dWIZ-1 with superior pharmacokinetic properties, making it more suitable for in vivo studies.[1][7][10] While specific quantitative data is limited in publicly available resources, studies have shown that dWIZ-2 is well-tolerated and effective when administered orally in animal models.[1][7][11]
Troubleshooting Guide
This guide addresses common issues researchers may face when working with WIZ degraders, focusing on improving their pharmacokinetic profiles.
Problem 1: Poor Oral Bioavailability
Possible Causes:
-
Low aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids.
-
Poor membrane permeability: The degrader may not efficiently cross the intestinal epithelium.
-
First-pass metabolism: The compound may be rapidly metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by transporters: The degrader may be actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp).
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1. Assess Physicochemical Properties | Determine aqueous solubility (e.g., kinetic or thermodynamic solubility assays) and lipophilicity (LogD). | Identify if poor solubility or unfavorable lipophilicity is a contributing factor. |
| 2. Evaluate In Vitro Permeability | Perform a Caco-2 permeability assay to assess bidirectional transport. | Determine the apparent permeability coefficient (Papp) and efflux ratio to understand intestinal permeability and potential for efflux. |
| 3. Investigate Metabolic Stability | Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. | Identify the primary sites of metabolism and the enzymes involved (e.g., CYPs). |
| 4. Formulation Strategies | Test different formulation vehicles for in vivo studies, such as suspensions or solutions with solubility enhancers (e.g., cyclodextrins, co-solvents). | Improved dissolution and absorption, leading to higher plasma exposure. |
| 5. Co-administration with Inhibitors | In vitro Caco-2 assays with P-gp inhibitors (e.g., verapamil) can confirm if the degrader is a P-gp substrate. | An increase in the absorptive transport in the presence of the inhibitor would confirm efflux as a limiting factor. |
Problem 2: Rapid Clearance and Short Half-Life
Possible Causes:
-
High metabolic clearance: The degrader is rapidly metabolized by liver enzymes.
-
Rapid renal clearance: The compound is quickly eliminated through the kidneys.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1. In Vivo Pharmacokinetic Study | Conduct a full PK study in a relevant animal model (e.g., mouse) with both intravenous (IV) and oral (PO) administration. | Determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F). |
| 2. Metabolite Identification | Analyze plasma and urine samples from in vivo studies to identify major metabolites. | Understand the metabolic pathways and identify metabolically liable spots on the molecule for potential chemical modification. |
| 3. Structural Modifications | Modify the chemical structure of the degrader at sites of metabolism to block or slow down metabolic reactions. | Increased metabolic stability and a longer in vivo half-life. |
Quantitative Data Summary
While specific pharmacokinetic parameters for dWIZ-2 are not extensively detailed in the public domain, the following table provides a template for summarizing such data when it becomes available. For illustrative purposes, representative values for a hypothetical well-behaved oral molecular glue degrader are included.
| Parameter | dWIZ-1 (Hypothetical) | dWIZ-2 (Hypothetical) | Units |
| In Vitro | |||
| Aqueous Solubility (pH 7.4) | 10 | 50 | µg/mL |
| Caco-2 Papp (A -> B) | 1.0 x 10⁻⁶ | 5.0 x 10⁻⁶ | cm/s |
| Caco-2 Efflux Ratio | 5 | 1.5 | |
| Liver Microsomal Stability (t1/2) | 15 | 60 | min |
| In Vivo (Mouse) | |||
| Oral Bioavailability (%F) | <5 | 40 | % |
| Cmax (oral, 10 mg/kg) | 50 | 500 | ng/mL |
| Tmax (oral, 10 mg/kg) | 0.5 | 1 | h |
| AUC (oral, 10 mg/kg) | 100 | 2000 | ng*h/mL |
| Half-life (t1/2) | 1 | 4 | h |
| Clearance (CL) | 100 | 25 | mL/min/kg |
Disclaimer: The data presented for dWIZ-1 and dWIZ-2 are hypothetical and for illustrative purposes only. Actual values may differ.
Experimental Protocols
Western Blot for WIZ Protein Degradation
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against WIZ overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
RT-qPCR for γ-globin mRNA Expression
-
RNA Extraction: Isolate total RNA from treated cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using primers specific for γ-globin and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of γ-globin mRNA using the ΔΔCt method.
Visualizations
Caption: Mechanism of action for WIZ molecular glue degraders.
Caption: Troubleshooting workflow for in vivo experiments with WIZ degraders.
References
- 1. marinbio.com [marinbio.com]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sickle Cell Disease: A Pill Cure In Mice And Monkeys | Science 2.0 [science20.com]
- 5. news-medical.net [news-medical.net]
- 6. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
addressing myelosuppression with WIZ degrader 8
Welcome to the technical support center for WIZ Degrader 8. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a molecular glue degrader. It functions by inducing the proximity of the WIZ (Widely Interspaced Zinc Finger) transcription factor to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4] This induced interaction leads to the ubiquitination and subsequent proteasomal degradation of WIZ. The degradation of WIZ, a repressor of fetal hemoglobin (HbF), results in the increased expression of gamma-globin and, consequently, higher levels of HbF.[5]
Q2: What is the intended therapeutic application of this compound?
A2: this compound and its optimized versions are being investigated as a potential oral therapeutic for sickle cell disease (SCD). By inducing HbF, the degrader aims to ameliorate the complications associated with SCD, such as red blood cell sickling and vaso-occlusive crises.
Q3: Does this compound cause myelosuppression?
A3: Based on available preclinical data, WIZ degrader compounds (specifically the optimized version dWIZ-2) have been shown to be well-tolerated in animal models, including humanized mice and cynomolgus monkeys. These studies reported no significant dWIZ-2-related changes in hematology, including neutrophil, reticulocyte, and hematocrit counts. This suggests a low risk of myelosuppression, which is a known side effect of other SCD treatments like hydroxyurea.
Q4: What are the expected outcomes of a successful experiment with this compound?
A4: In a successful experiment using primary human erythroblasts or relevant animal models, you should observe a dose-dependent degradation of the WIZ protein. This should be followed by a measurable increase in gamma-globin mRNA levels and a subsequent increase in the percentage of HbF-positive cells (F-cells) and total HbF protein levels.
Q5: Can this compound be used in rodent models?
A5: Many immunomodulatory drugs (IMiDs) and their derivatives, which rely on CRBN for their mechanism, lack activity in rodents. Therefore, it is recommended to use humanized mouse models (e.g., NBSGW mice transplanted with human CD34+ hematopoietic stem cells) to evaluate the in vivo efficacy of this compound on human cells.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No HbF Induction | 1. Inactive Compound: Improper storage or handling may have degraded the compound. | 1. Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| 2. Suboptimal Cell Culture Conditions: Erythroid differentiation may be inefficient. | 2. Optimize your erythroid differentiation protocol. Ensure proper cytokine concentrations and timing. Use established protocols for generating erythroblasts from CD34+ cells. | |
| 3. Incorrect Dosing: The concentration of this compound may be too low. | 3. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup. | |
| 4. Insufficient Incubation Time: The treatment duration may be too short to observe changes in protein expression. | 4. Conduct a time-course experiment to identify the optimal treatment duration for both WIZ degradation and subsequent HbF induction. | |
| High Cell Toxicity / Low Viability | 1. Compound Concentration Too High: Excessive concentration of the degrader may lead to off-target effects or general toxicity. | 1. Lower the concentration of this compound. Refer to dose-response studies to find a concentration that is effective but not toxic. |
| 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 2. Ensure the final concentration of the solvent in your culture medium is below toxic levels (typically <0.1% for DMSO). Run a vehicle-only control. | |
| 3. Poor Cell Health: The initial cell population may have been unhealthy or stressed. | 3. Use fresh, healthy hematopoietic stem and progenitor cells for your experiments. Assess viability before starting the experiment. | |
| Inconsistent Results Between Experiments | 1. Reagent Variability: Inconsistent quality of cells, media, or cytokines. | 1. Use cells from the same donor lot if possible. Use consistent lots of media and supplements. Aliquot and store cytokines to avoid repeated freeze-thaw cycles. |
| 2. Procedural Variations: Minor differences in experimental execution. | 2. Standardize all experimental procedures, including cell plating density, treatment timing, and harvesting methods. Maintain detailed lab notes. | |
| 3. Assay Performance: Variability in the assays used to measure endpoints (e.g., Western blot, flow cytometry, qPCR). | 3. Include appropriate positive and negative controls in every assay. Standardize assay conditions and data analysis parameters. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on the optimized WIZ degrader, dWIZ-2.
Table 1: In Vivo Efficacy of dWIZ-2 in Cynomolgus Monkeys
| Parameter | Treatment Group | Duration | Result | Reference |
| Dose | 30 mg/kg/day (oral) | 28 days | - | |
| γ-globin mRNA | dWIZ-2 | 28 days | Up to 37% of β-like globins | |
| HbF+ Reticulocytes | dWIZ-2 | 28 days | Up to 95% | |
| Hematological Parameters | dWIZ-2 | 28 days | No significant changes in reticulocytes, hematocrit, or neutrophil counts | |
| Tolerability | dWIZ-2 | 28 days | Well-tolerated with no notable clinical observations |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Erythroblasts
-
Cell Culture: Culture human CD34+ hematopoietic stem and progenitor cells in a three-phase erythroid differentiation system.
-
Treatment: On day 11 of differentiation, when cells are predominantly pro-erythroblasts, add this compound (or vehicle control) to the culture medium at desired concentrations (e.g., 1 nM to 1 µM).
-
Incubation: Incubate the cells for an appropriate duration (e.g., 48-72 hours) to allow for WIZ degradation and subsequent effects on gene expression.
-
Harvesting: Harvest cells for downstream analysis.
-
Analysis:
-
WIZ Degradation: Perform Western blot or targeted proteomics to quantify WIZ protein levels relative to a loading control.
-
Gene Expression: Use RT-qPCR to measure the relative expression of γ-globin (HBG1/HBG2) and β-globin (HBB) mRNA.
-
HbF Protein Levels: Use flow cytometry with an anti-HbF antibody or HPLC to determine the percentage of HbF+ cells and the amount of HbF protein.
-
Protocol 2: In Vivo Study in Humanized Mice
-
Animal Model: Use immunodeficient mice (e.g., NBSGW) transplanted with human CD34+ cells. Allow sufficient time for engraftment (e.g., 12-16 weeks).
-
Treatment: Prepare a formulation of this compound suitable for oral gavage. Dose the mice once daily for a specified period (e.g., 21 days) at a predetermined dose. A vehicle-only group should be included as a control.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Sample Collection: At the end of the study, collect bone marrow and peripheral blood.
-
Analysis:
-
Isolate human hematopoietic cells from the mouse bone marrow using species-specific markers (e.g., human CD45).
-
Analyze the human erythroblast population for WIZ protein levels to confirm target engagement.
-
Quantify the proportion of human HbF+ erythroblasts in the bone marrow via flow cytometry.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 3. marinbio.com [marinbio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
minimizing GI side effects of WIZ degrader 8
A Proactive Guide to Preclinical Gastrointestinal Safety Assessment
Welcome to the technical support center for WIZ Degrader 8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preclinical assessment of this novel therapeutic agent. While current preclinical data on closely related WIZ degraders suggest a favorable safety profile, this guide offers proactive strategies and detailed experimental protocols to monitor and mitigate potential gastrointestinal (GI) side effects during your research.
Frequently Asked Questions (FAQs)
Q1: Are there any known gastrointestinal side effects associated with this compound?
A1: Currently, there is no published evidence to suggest that this compound or its closely related analogs, such as dWIZ-2, cause significant gastrointestinal side effects. Preclinical studies on dWIZ-2 in animal models have indicated that it is well-tolerated, with no significant adverse effects observed on body weight, blood counts, serum chemistries, or tissue histology.[1][2] However, as with any novel small molecule, thorough preclinical safety assessment is a critical component of the development process.
Q2: What is the mechanism of action of this compound?
A2: this compound is a molecular glue degrader that selectively targets the WIZ (Widely Interspaced Zinc finger motifs) transcription factor.[3][4] It functions by inducing proximity between WIZ and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][5][6] The degradation of WIZ, a repressor of fetal hemoglobin (HbF), leads to the induction of HbF expression, which is a promising therapeutic strategy for sickle cell disease.[3][5][7]
Q3: Why is it important to monitor for GI side effects even if none are currently reported?
A3: Gastrointestinal toxicity is one of the most common adverse events observed for small molecule drugs in clinical trials.[3] Proactive monitoring during preclinical development allows for early detection of any potential liabilities. This enables researchers to characterize the risk, determine a safe therapeutic window, and develop mitigation strategies if necessary. Early identification of potential GI issues can save significant time and resources in later stages of drug development.
Troubleshooting Guide: Proactive Preclinical GI Safety Monitoring
This section provides guidance on how to approach potential GI-related findings during your in vivo experiments with this compound.
| Potential Observation | Possible Cause | Recommended Action(s) |
| Changes in Stool Consistency (e.g., diarrhea, loose stools) | Drug-induced alteration of intestinal motility or fluid secretion. Off-target effects on intestinal ion channels or transporters. | 1. Quantify Stool Water Content: Collect fecal samples and measure water content to objectively assess diarrhea. 2. In Vivo GI Transit Assay: Perform a charcoal meal assay to assess effects on gastrointestinal motility. 3. Histopathological Analysis: Examine intestinal tissue for signs of inflammation, epithelial damage, or other morphological changes. |
| Reduced Food Intake / Weight Loss | Potential nausea, abdominal discomfort, or taste aversion. | 1. Detailed Clinical Observations: Implement a scoring system for signs of malaise or discomfort. 2. Pair-Feeding Study: To distinguish between direct toxicity and reduced food intake, pair-feed control animals the same amount of food consumed by the treated group. 3. In Vitro Cytotoxicity Assays: Test this compound on intestinal cell lines (e.g., Caco-2) to assess direct cellular toxicity. |
| Signs of Nausea/Vomiting (in relevant species, e.g., ferret) | Central nervous system effects or direct irritation of the upper GI tract. | 1. Behavioral Assessment: In species that can vomit, monitor for retching and emetic episodes. 2. Gastric Irritation Model: Assess the potential for direct gastric irritation after oral administration. 3. Receptor Binding Assays: Evaluate off-target binding to receptors known to be involved in nausea and vomiting (e.g., 5-HT3, NK1). |
Key Experimental Protocols
In Vitro Intestinal Barrier Function Assay
Objective: To assess the effect of this compound on the integrity of the intestinal epithelial barrier in vitro.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed (typically 21 days).
-
Treatment: Add this compound at various concentrations to the apical side of the Transwell® inserts. Include a vehicle control and a positive control (e.g., a compound known to disrupt barrier function).
-
TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) at multiple time points (e.g., 0, 2, 4, 8, 24 hours) using a voltohmmeter. A significant decrease in TEER indicates a disruption of the epithelial barrier.
-
Paracellular Permeability: Following the final TEER measurement, add a fluorescent marker (e.g., Lucifer Yellow) to the apical side. After incubation, measure the fluorescence in the basolateral chamber to assess paracellular permeability.
-
Data Analysis: Normalize TEER values to the 0-hour time point and compare treated groups to the vehicle control. Calculate the apparent permeability (Papp) for the fluorescent marker.
In Vivo Gastrointestinal Transit Assay (Charcoal Meal)
Objective: To evaluate the effect of this compound on gastrointestinal motility in mice.
Methodology:
-
Animal Dosing: Administer this compound or vehicle control to mice via the intended clinical route (e.g., oral gavage).
-
Charcoal Meal Administration: At a predetermined time point after dosing, administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic) orally to each mouse.
-
Transit Time Measurement: After a set period (e.g., 20-30 minutes), humanely euthanize the animals.
-
Intestinal Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the transit percentage between treated and control groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Proactive GI safety assessment workflow.
References
- 1. Developing A Robust In Vitro Intestinal Model For Preclinical Candidate Screening Of GI Toxicity [pharmaceuticalonline.com]
- 2. The differentiation state of small intestinal organoid models influences prediction of drug-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems - Lab on a Chip (RSC Publishing) DOI:10.1039/C9LC01107B [pubs.rsc.org]
- 4. Assessing Drug-Induced Gut Toxicity In Vitro Webinar Announced For July 27 [pharmaceuticalonline.com]
- 5. A Game-Changer in Predicting Drug-Induced Gastrointestinal Toxicity [pharma-industry-review.com]
- 6. Predicting GI Toxicity in vitro | Mattek - Part of Sartorius [mattek.com]
- 7. Developing A Robust In Vitro Intestinal Model For Preclinical Candidate Screening Of GI Toxicity [drugdiscoveryonline.com]
Technical Support Center: WIZ Degrader 8
Welcome to the technical support center for WIZ Degrader 8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule, molecular glue degrader that selectively targets the WIZ transcription factor for degradation.[1] It functions by inducing proximity between WIZ and the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This induced interaction leads to the ubiquitination of WIZ, marking it for subsequent degradation by the proteasome.[3][4] The degradation of WIZ, a known repressor of fetal hemoglobin (HbF), leads to the induction of HbF expression. This mechanism is being explored as a potential therapeutic strategy for sickle cell disease.
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to molecular glue degraders that utilize CRBN can arise from several factors. These may include:
-
Mutations in or loss of CRBN: Alterations in the CRBN gene or protein can prevent the binding of this compound, thereby inhibiting the formation of the WIZ-degrader-CRBN ternary complex.
-
Mutations in the WIZ protein: Specific mutations in the WIZ protein could disrupt the binding interface with this compound or CRBN, preventing effective degradation.
-
Impaired Ubiquitin-Proteasome System (UPS): Deficiencies in the cellular machinery responsible for protein degradation, such as the proteasome, could lead to reduced efficacy of the degrader.
-
Increased drug efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (P-gp), can actively transport the degrader out of the cell, reducing its intracellular concentration and effectiveness.
Q3: My cells are not showing the expected degradation of WIZ protein. What should I check first?
A3: If you are not observing WIZ degradation, consider the following initial troubleshooting steps:
-
Compound Integrity: Ensure the stability and purity of your this compound compound. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Cellular Health and Passage Number: Use healthy cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered cellular responses.
-
Experimental Controls: Confirm that your positive and negative controls are behaving as expected. This includes a vehicle-only control (e.g., DMSO) and potentially a positive control compound known to degrade WIZ.
-
Protein Extraction and Western Blotting Technique: Ensure that your protein lysates are freshly prepared and contain protease inhibitors to prevent WIZ degradation by other means. Optimize your Western blot protocol for the detection of WIZ.
Q4: What is the "hook effect" and could it be affecting my results?
A4: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs and some molecular glues where at very high concentrations, the degradation efficiency decreases. This is thought to occur due to the formation of non-productive binary complexes (e.g., WIZ-degrader or CRBN-degrader) which predominate over the productive ternary complex (WIZ-degrader-CRBN). If you are using a wide range of concentrations, you may observe a bell-shaped dose-response curve. It is recommended to perform a full dose-response study to identify the optimal concentration for WIZ degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Problem 1: No or Reduced WIZ Protein Degradation
If you observe little to no degradation of the WIZ protein after treatment with this compound, follow these steps:
Initial Checks:
-
Confirm Compound Concentration and Integrity: Verify the correct dilution of your stock solution. If there are concerns about the compound's stability, consider using a fresh vial or performing a quality control check such as HPLC.
-
Optimize Treatment Time and Concentration: Perform a time-course (e.g., 4, 8, 12, 24 hours) and dose-response (e.g., 0.01 nM to 10 µM) experiment to determine the optimal conditions for WIZ degradation in your specific cell line.
-
Validate Your Western Blot Protocol: Ensure your anti-WIZ antibody is specific and sensitive. Run positive and negative cell lysate controls if available. Confirm efficient protein transfer to the membrane.
Investigating Potential Resistance Mechanisms:
If initial checks do not resolve the issue, consider the possibility of cellular resistance.
-
Assess CRBN Protein Levels:
-
Hypothesis: The cells may have low or no expression of CRBN, which is essential for the activity of this compound.
-
Action: Perform a Western blot to compare CRBN protein levels in your experimental cells to a positive control cell line known to express CRBN.
-
-
Evaluate Proteasome Function:
-
Hypothesis: A general defect in the ubiquitin-proteasome system could be preventing the degradation of ubiquitinated WIZ.
-
Action: Use a proteasome activity assay kit to measure the chymotrypsin-like activity of the proteasome in your cell lysates. Compare the activity to that of control cells.
-
-
Check for Drug Efflux Pump Activity:
-
Hypothesis: The cells may be actively pumping this compound out, preventing it from reaching its intracellular target.
-
Action: Perform a drug efflux assay using a fluorescent substrate (e.g., Rhodamine 123) in the presence and absence of a known efflux pump inhibitor. Increased intracellular fluorescence in the presence of the inhibitor would suggest active efflux.
-
Problem 2: Inconsistent Results Between Experiments
Variability in the level of WIZ degradation or downstream effects can be frustrating. Here are some common causes and solutions:
-
Inconsistent Cell Culture Conditions:
-
Cause: Differences in cell density at the time of treatment, passage number, or media composition (e.g., serum concentration) can all impact experimental outcomes.
-
Solution: Maintain a strict and consistent cell culture protocol. Record cell passage numbers and seed cells at the same density for all experiments.
-
-
Instability of this compound in Solution:
-
Cause: The compound may be degrading in your working solutions or during incubation.
-
Solution: Prepare fresh working solutions for each experiment from a frozen stock. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light if the compound is light-sensitive.
-
-
Variability in Experimental Procedures:
-
Cause: Minor differences in incubation times, washing steps, or reagent concentrations can lead to inconsistent results.
-
Solution: Follow a detailed, standardized protocol for all experiments. Ensure all users are adhering to the same procedure.
-
Quantitative Data
The following tables summarize representative data for WIZ degraders. Note that "this compound" is also referred to as compound 10 in some publications, and is an optimized version of earlier compounds like dWIZ-1 and dWIZ-2.
Table 1: In Vitro Degradation of WIZ
| Compound | Cell Line | DC50 (nM) | Maximum Degradation (%) |
|---|---|---|---|
| Compound 10 (this compound) | Human Erythroblasts | ~1 | >90 |
| dWIZ-2 | Human Erythroblasts | Dose-dependent | Not specified |
Data are approximate and compiled from published studies for illustrative purposes. Actual values may vary depending on the experimental conditions.
Table 2: In Vivo Activity of WIZ Degraders
| Compound | Animal Model | Dose | Effect |
|---|---|---|---|
| Compound 10 (this compound) | Humanized Mouse Xenograft | 1 mg/kg, daily for 21 days | Robust WIZ degradation and HbF induction |
| dWIZ-2 | Cynomolgus Monkeys | 30 mg/kg, daily for 28 days | >90% recovery of HbF, well-tolerated |
Experimental Protocols
Protocol 1: Western Blot for WIZ and CRBN Degradation
This protocol outlines the steps to assess the protein levels of WIZ and CRBN following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells at a consistent density in a multi-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against WIZ and CRBN (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using software like ImageJ and normalize to the loading control.
Protocol 2: Proteasome Activity Assay
This protocol provides a general method to assess cellular proteasome activity.
-
Sample Preparation: Prepare cell lysates from treated and control cells in a buffer that does not contain protease inhibitors.
-
Assay Setup: In a 96-well plate, add the cell lysate. For each sample, prepare a parallel well containing a specific proteasome inhibitor (e.g., MG-132) to measure non-proteasomal activity.
-
Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to all wells.
-
Measurement: Incubate the plate at 37°C and measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 350/440 nm for AMC) over time using a microplate reader.
-
Data Analysis: Calculate the proteasome activity by subtracting the fluorescence signal from the inhibitor-treated wells from the corresponding untreated wells. Compare the activity between different experimental groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Refining WIZ Degrader Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WIZ degraders, such as dWIZ-1 and dWIZ-2, in primary cell experiments. The information is tailored for scientists and drug development professionals working to optimize treatment protocols for the targeted degradation of the WIZ transcription factor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for WIZ degraders?
A1: WIZ degraders are a class of small molecules known as "molecular glues." They function by inducing proximity between the WIZ transcription factor and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] This induced proximity leads to the ubiquitination of WIZ, tagging it for degradation by the proteasome. The degradation of WIZ, a known repressor of fetal hemoglobin (HbF), results in the induction of HbF expression.[1][4][5][6]
Q2: What are the key differences between dWIZ-1 and dWIZ-2?
A2: dWIZ-2 is an optimized version of dWIZ-1. It was developed to have improved pharmacokinetic properties, making it more suitable for in vivo studies.[4][7] While both are potent degraders of WIZ, dWIZ-2 is generally the preferred compound for experiments requiring robust and sustained degradation.
Q3: In which types of primary cells have WIZ degraders been successfully used?
A3: WIZ degraders have been effectively used in primary human CD34+ hematopoietic stem and progenitor cell-derived erythroblasts.[4][7][8] Successful degradation of WIZ and subsequent induction of fetal hemoglobin have also been demonstrated in erythroblasts derived from patients with sickle cell disease.[9]
Q4: What is the therapeutic rationale for using WIZ degraders?
A4: The primary therapeutic goal is the treatment of sickle cell disease (SCD). By degrading the WIZ transcription factor, which represses the expression of fetal hemoglobin (HbF), these compounds lead to a significant increase in HbF levels.[1][5][6] Elevated HbF can inhibit the polymerization of sickle hemoglobin, thereby reducing the sickling of red blood cells and ameliorating the clinical symptoms of SCD.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal WIZ Degradation | Insufficient degrader concentration. | Titrate the concentration of the WIZ degrader to determine the optimal dose for your specific primary cell type and density. |
| Incorrect incubation time. | Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration for maximal WIZ degradation. | |
| "Hook effect" at high concentrations. | Test a wider range of concentrations, including lower doses, as excessive degrader concentration can sometimes inhibit the formation of the ternary complex (WIZ-degrader-CRBN).[10] | |
| Low expression of CRBN E3 ligase in primary cells. | Verify the expression level of CRBN in your primary cell population via western blot or qPCR. | |
| High Cell Toxicity or Cytotoxicity | Off-target effects of the degrader. | Reduce the concentration of the WIZ degrader and/or shorten the incubation time. Ensure the observed phenotype is not due to general cytotoxicity by performing cell viability assays (e.g., MTT or trypan blue exclusion). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is within a tolerable range for your primary cells (typically <0.1%). Run a solvent-only vehicle control. | |
| Variability Between Experiments | Inconsistent primary cell quality or donor variability. | Use primary cells from multiple donors to confirm the observed effects. Standardize cell isolation and culture protocols to minimize variability. |
| Passage number of primary cells. | Use primary cells at a consistent and low passage number, as their characteristics can change with extended time in culture. | |
| No Induction of Fetal Hemoglobin (HbF) Despite WIZ Degradation | Issues with downstream cellular machinery. | Confirm WIZ degradation via western blot. Investigate other potential blocks in the HbF induction pathway. |
| Insufficient duration of treatment for HbF expression. | HbF induction is a downstream effect of WIZ degradation and may require a longer treatment period. Extend the time-course experiment to observe changes in HbF levels. |
Experimental Protocols
General Protocol for WIZ Degrader Treatment of Primary Human CD34+ Derived Erythroblasts
-
Cell Culture: Culture primary human CD34+ hematopoietic stem and progenitor cells in an appropriate erythroid differentiation medium.
-
Treatment: On a specific day of differentiation (e.g., day 8-10), treat the erythroblasts with the WIZ degrader (e.g., dWIZ-2) or vehicle control (e.g., DMSO).
-
Concentration Range: A starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments.
-
Incubation: Incubate the cells for a specified period (e.g., 24 to 48 hours) at 37°C and 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis.
-
Analysis:
-
WIZ Degradation: Assess WIZ protein levels by western blot analysis.
-
HbF Induction: Measure the percentage of HbF-positive cells by flow cytometry and quantify HbF protein levels by ELISA or HPLC.
-
Gene Expression: Analyze the expression of γ-globin and other relevant genes by RT-qPCR.
-
Cell Viability: Evaluate cell viability using methods such as trypan blue exclusion or a commercial viability assay.
-
Quantitative Data Summary
| Compound | Cell Type | Metric | Result | Reference |
| dWIZ-2 | Primary human erythroblasts | WIZ Degradation | Significant degradation observed | [4][7] |
| HbF Induction | Dose-dependent increase in HbF | [4] | ||
| dWIZ-2 | Humanized mice (in vivo) | WIZ Degradation | Significant WIZ degradation in bone marrow | [4] |
| HbF-positive erythroblasts | Increased percentage of HbF-positive cells | [4] | ||
| BMS-986470 | Primary erythroblasts (SCD patient-derived) | F-cells | >90% | [9][11] |
| Total HbF | >40% | [9][11] | ||
| dWIZ-2 | Cynomolgus monkeys (in vivo, 30 mg/kg/day for 28 days) | HbF recovery | >90% | [8] |
Visualizations
Caption: Signaling pathway of WIZ degrader action.
Caption: Experimental workflow for WIZ degrader in primary cells.
Caption: Troubleshooting decision tree for WIZ degrader experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. dWIZ-1 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. biorxiv.org [biorxiv.org]
- 4. marinbio.com [marinbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
Technical Support Center: WIZ Degrader 8
Welcome to the technical support center for WIZ degrader 8. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation with this compound.
Stability of this compound in Solution
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental reproducibility. While specific stability data for this compound is not extensively published, the following recommendations are based on information for similar WIZ degraders and general best practices for molecular glue degraders.
Data Presentation: Recommended Storage and Handling of this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Storage Duration | Notes |
| DMSO | -20°C | Up to 1 month | For short-term storage. |
| DMSO | -80°C | Up to 6 months | For long-term storage. Minimize freeze-thaw cycles. |
Note: It is always recommended to refer to the Certificate of Analysis provided by the supplier for the most accurate and lot-specific storage information.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 10, is a potent and selective molecular glue degrader of the transcription factor WIZ (Widely Interspaced Zinc Finger Motifs).[1][3] It functions by inducing proximity between WIZ and the E3 ubiquitin ligase Cereblon (CRBN), a component of the CRL4-CRBN complex.[4][5] This induced proximity leads to the ubiquitination of WIZ, marking it for subsequent degradation by the proteasome.[5] Degradation of WIZ, a repressor of fetal hemoglobin (HbF), leads to the induction of HbF expression, which has potential therapeutic applications for sickle cell disease.[1][4][6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of molecular glue degraders like this compound.
Q3: How should I prepare working solutions from the stock solution?
A3: Prepare working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer immediately before use. It is advisable to prepare fresh working solutions for each experiment to avoid potential degradation.
Q4: Can I store this compound in an aqueous solution?
A4: It is generally not recommended to store small molecule degraders in aqueous solutions for extended periods, as they may be prone to hydrolysis or precipitation. For in vivo experiments, it is best to prepare the formulation on the day of use.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| No or low WIZ protein degradation | Compound Instability: The degrader may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound from a new aliquot. Always store stock solutions at -80°C for long-term use. |
| Incorrect Compound Concentration: The concentration of the degrader may be too low to effectively induce degradation. | Perform a dose-response experiment to determine the optimal concentration for WIZ degradation in your specific cell line.[7] | |
| Insufficient Treatment Time: The incubation time may not be long enough to observe significant protein degradation. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration. | |
| Low Proteasome Activity: The proteasome may not be functioning optimally in the experimental cells. | As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside the degrader. This should "rescue" the degradation of WIZ.[7] | |
| Low CRBN Expression: The cell line used may have low endogenous expression of CRBN, the E3 ligase required for this compound activity. | Verify CRBN expression levels in your cell line by Western blot or qPCR. Consider using a cell line with known high CRBN expression. | |
| Inconsistent results between experiments | Variability in Cell Health and Density: Differences in cell confluence or passage number can affect experimental outcomes. | Standardize cell seeding density and use cells within a consistent passage number range for all experiments. |
| Inconsistent Compound Handling: Variations in the preparation of working solutions can lead to inconsistencies. | Always prepare fresh working solutions from the stock immediately before each experiment. Ensure thorough mixing. | |
| Off-target effects observed | High Compound Concentration: Using a concentration of this compound that is too high may lead to non-specific effects. | Use the lowest effective concentration that achieves significant WIZ degradation, as determined by your dose-response experiments. |
| Intrinsic Properties of the Compound: The degrader may have some inherent off-target activities. | Perform proteomics analysis to identify other proteins that may be affected by the degrader. Include appropriate negative controls in your experiments. |
Experimental Protocols & Methodologies
While a specific, detailed protocol for this compound is not publicly available, the following provides a general methodology for a typical in vitro WIZ degradation experiment.
Objective: To determine the in vitro efficacy of this compound in a selected cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., a human erythroid progenitor cell line)
-
Complete cell culture medium
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-WIZ, anti-CRBN, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the degrader in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against WIZ, CRBN, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for WIZ and normalize them to the loading control. Calculate the percentage of WIZ degradation relative to the vehicle-treated control.
Visualizations
Signaling Pathway of WIZ Degradation
Caption: Mechanism of this compound-induced fetal hemoglobin expression.
Experimental Workflow for Assessing Degrader Stability
Caption: Workflow for evaluating the stability of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fetal Hemoglobin Induction: WIZ Degrader vs. Hydroxyurea
For researchers and drug development professionals in the field of hemoglobinopathies, the induction of fetal hemoglobin (HbF) represents a cornerstone of therapeutic strategies for diseases such as sickle cell disease (SCD) and β-thalassemia. This guide provides a detailed, data-driven comparison of a novel therapeutic agent, a WIZ degrader (represented by preclinical compounds dWIZ-1 and dWIZ-2), against the established standard-of-care, hydroxyurea (B1673989).
Executive Summary
Hydroxyurea, the only FDA-approved drug for HbF induction in SCD patients, has been a mainstay of treatment for decades.[1] Its mechanisms of action are multifaceted, primarily involving the inhibition of ribonucleotide reductase.[2][3] In contrast, WIZ degraders are a new class of small molecules that function as molecular glue degraders, targeting the WIZ transcription factor for proteasomal degradation and subsequently leading to robust HbF induction.[4][5] Preclinical data for WIZ degraders show promising high levels of HbF induction. This guide will delve into the mechanisms, quantitative performance, and experimental methodologies of both agents to provide a clear comparative overview.
Quantitative Data Comparison
The following tables summarize the quantitative data on HbF induction for both WIZ degraders and hydroxyurea, based on available preclinical and clinical data.
Table 1: WIZ Degrader (dWIZ-2) Performance in Preclinical Models
| Model System | Dosage | Key Findings | Reference |
| Humanized Mice | Oral administration | Significant degradation of WIZ and increased HbF-positive erythroblasts in bone marrow. | |
| Cynomolgus Monkeys | 30 mg/kg per day (oral) | Over 90% recovery of HbF after 28 days; well-tolerated. | |
| Primary Human Erythroblasts (ex vivo) | Not specified | Pancellular expression of HbF. | |
| Primary Erythroblasts from SCD Patients | Not specified | Achieved >90% F-cells and >40% total HbF. |
Table 2: Hydroxyurea Performance in Clinical and In Vitro Studies
| Study Population/Model | Dosage | HbF Induction Level | Reference |
| Adult SCD Patients (Pivotal Trial) | 15-35 mg/kg/day | Average increase of 3.6% at 2 years. | |
| Children with SCA (HUSTLE study) | Average 27 mg/kg/day | Average HbF of 21.7% at Maximum Tolerated Dose. | |
| Human Erythroid Progenitor Cells | 30 µM | Peak cGMP induction, leading to γ-globin expression. | |
| SCD Patients (General) | Not specified | Induced HbF levels ranging from 10% to >30%. | |
| Meta-analysis | 20 mg/kg/day | 18% increase in HbF. |
Mechanisms of Action and Signaling Pathways
The fundamental difference between the WIZ degrader and hydroxyurea lies in their mechanisms of action for inducing HbF.
WIZ Degrader: Targeted Protein Degradation
The WIZ degrader operates as a "molecular glue," a small molecule that induces an interaction between two proteins that would not normally associate. Specifically, dWIZ-1 and dWIZ-2 facilitate the recruitment of the WIZ transcription factor to the E3 ubiquitin ligase cereblon (CRBN). This leads to the ubiquitination and subsequent degradation of WIZ by the proteasome. WIZ is a newly identified transcriptional repressor of fetal hemoglobin. Its degradation leads to the reactivation of γ-globin gene expression and a subsequent increase in HbF production.
Hydroxyurea: Multifaceted Mechanisms
Hydroxyurea's mechanism for HbF induction is more complex and not fully elucidated. The primary and most accepted mechanism is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This cytotoxic effect is thought to induce stress erythropoiesis, leading to the recruitment of erythroid progenitors that produce higher levels of HbF. Additionally, hydroxyurea is known to be a nitric oxide (NO) donor. The generated NO activates soluble guanylyl cyclase (sGC), leading to increased cyclic GMP (cGMP) levels, which in turn promotes γ-globin gene expression. Other proposed mechanisms include epigenetic modifications, such as decreasing the methylation of the γ-globin promoter.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in the key studies cited.
WIZ Degrader (dWIZ-1/2) Studies:
-
High-Throughput Screening in Primary Human Erythroblasts:
-
A library of 2,814 molecules with affinity for CRBN was screened.
-
Primary human CD34+ derived erythroblasts were used to measure proliferation, differentiation, and HbF expression.
-
This phenotypic screen identified WIZ as a novel repressor of HbF.
-
-
In Vivo Studies in Humanized Mice:
-
Humanized mice were administered dWIZ-2 orally.
-
Bone marrow was analyzed to assess the degradation of WIZ and the percentage of HbF-positive erythroblasts.
-
-
In Vivo Studies in Cynomolgus Monkeys:
-
Healthy cynomolgus monkeys received oral administration of 30 mg/kg per day of dWIZ-2 for 28 days.
-
Hematological parameters and HbF levels were monitored to assess efficacy and safety.
-
Hydroxyurea Studies:
-
In Vitro Culture of Human Erythroid Progenitor Cells:
-
Human erythroid progenitor cells were treated with varying concentrations of hydroxyurea.
-
After 48 hours of incubation, total RNA was isolated to measure γ-globin mRNA levels.
-
cGMP levels were also measured to investigate the NO-dependent pathway.
-
-
Clinical Trials (e.g., Multicenter Study of Hydroxyurea):
-
Adult patients with severe SCD were enrolled.
-
Patients were administered hydroxyurea at doses ranging from 15-35 mg/kg/day.
-
HbF levels, frequency of pain crises, acute chest syndrome, and transfusion requirements were monitored over a two-year period.
-
Conclusion
The development of WIZ degraders represents a significant advancement in the quest for novel, highly effective HbF inducers. With a targeted mechanism of action, these compounds have demonstrated remarkable efficacy in preclinical models, achieving levels of HbF induction that are substantially higher than those typically observed with hydroxyurea. Hydroxyurea, while a valuable therapeutic, has a broader, less specific mechanism of action and its efficacy can be variable among patients.
Further clinical investigation of WIZ degraders, such as the dual ZBTB7A and WIZ degrader BMS-986470 which has entered clinical trials, is eagerly anticipated. Should the preclinical promise of WIZ degraders translate to human clinical trials, they could offer a more potent and potentially safer therapeutic option for patients with sickle cell disease and other hemoglobinopathies. Researchers and clinicians should closely monitor the progression of these novel agents through the drug development pipeline.
References
- 1. A Systematic Review of Known Mechanisms of Hydroxyurea-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WIZ Degrader 8 and Other Notable Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance and Mechanisms of Action of Novel Molecular Glue Degraders.
The field of targeted protein degradation has witnessed the emergence of molecular glue degraders as a powerful therapeutic modality. These small molecules induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This guide provides a comparative overview of WIZ degrader 8, a novel agent targeting the transcription factor WIZ, and other well-characterized molecular glue degraders. We present key performance data, detailed experimental protocols, and visualizations of the underlying biological pathways to aid researchers in their drug discovery and development efforts.
Performance Comparison of Molecular Glue Degraders
The efficacy and potency of molecular glue degraders are typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes the available quantitative data for this compound and other prominent molecular glue degraders. It is important to note that experimental conditions, such as cell lines and treatment durations, can significantly influence these values.
| Degrader | Target(s) | DC50 | Dmax | Cell Line | E3 Ligase Recruited | Therapeutic Area |
| This compound (dWIZ-2) | WIZ | ~3-32 nM | ~87% | Primary human erythroid precursor cells, other cell lines | CRBN | Sickle Cell Disease |
| BMS-986470 | ZBTB7A & WIZ | Potent dual degrader | >90% F-cells, >40% total HbF | Primary erythroblasts | CRBN | Sickle Cell Disease |
| Pomalidomide | IKZF1, IKZF3 | 8.7 nM (IKZF1) | >95% (IKZF1) | MM.1S | CRBN | Multiple Myeloma |
| Lenalidomide | IKZF1, IKZF3 | Dose-dependent degradation | Not specified | MM1.S | CRBN | Multiple Myeloma |
| CC-90009 | GSPT1 | Potent (IC50: 3-75 nM for proliferation) | >70% degradation at 100 nM | AML cell lines | CRBN | Acute Myeloid Leukemia |
| CR8 | Cyclin K | Not specified | Not specified | Various cancer cell lines | DDB1 (part of CUL4-DDB1 E3 ligase) | Cancer |
| BI-3802 | BCL6 | 20 nM | Not specified | SU-DHL-4 | SIAH1 | Lymphoma |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams, generated using Graphviz, illustrate key concepts.
Caption: General mechanism of molecular glue-induced protein degradation.
Caption: A typical workflow for the evaluation of molecular glue degraders.
Caption: Simplified signaling pathways for WIZ and ZBTB7A/WIZ degraders.
Experimental Protocols
A thorough evaluation of molecular glue degraders relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key experiments: Western Blotting for targeted protein degradation analysis and Mass Spectrometry-based Proteomics for global selectivity profiling.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a molecular glue degrader.
1. Cell Culture and Treatment:
-
Seed the desired cell line at an appropriate density in multi-well plates.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of the molecular glue degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control for each concentration and time point to determine DC50 and Dmax values.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This protocol provides a general workflow for assessing the global selectivity of a molecular glue degrader across the proteome.
1. Sample Preparation:
-
Culture and treat cells with the molecular glue degrader at a fixed concentration (e.g., 1 µM) and a vehicle control for a specific duration (e.g., 24 hours).
-
Harvest and lyse the cells as described in the Western Blot protocol.
-
Quantify the protein concentration.
2. Protein Digestion:
-
Reduce the disulfide bonds in the protein lysates with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.
3. Peptide Cleanup and Labeling (Optional):
-
Desalt the peptide samples using C18 solid-phase extraction (SPE) cartridges.
-
For quantitative proteomics, label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions.
4. LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
5. Data Analysis:
-
Process the raw mass spectrometry data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the control.
-
Visualize the results using volcano plots to highlight significantly degraded proteins. This analysis will reveal the on-target and any potential off-target effects of the molecular glue degrader.
A Comparative Guide to WIZ Degraders: dWIZ-1, dWIZ-2, and WIZ Degrader 8 for the Treatment of Sickle Cell Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of three prominent molecular glue degraders targeting the WIZ transcription factor: dWIZ-1, dWIZ-2, and WIZ degrader 8 (also known as compound 10). This analysis is based on available preclinical data and aims to facilitate informed decisions in the development of novel therapies for sickle cell disease (SCD).
The induction of fetal hemoglobin (HbF) is a promising therapeutic strategy for SCD, a genetic disorder caused by a mutation in the β-globin gene. The WIZ (Widely Interspaced Zinc Finger) transcription factor has been identified as a key repressor of HbF.[1][2] The development of molecular glue degraders that target WIZ for proteasomal degradation offers a novel approach to reactivate HbF expression. This guide focuses on the comparative efficacy of three such degraders: the initial lead compound dWIZ-1, its optimized successor dWIZ-2, and another potent degrader, this compound.
At a Glance: Comparative Efficacy
The following table summarizes the key efficacy parameters for dWIZ-1, dWIZ-2, and this compound based on published in vitro data. This allows for a direct comparison of their potency in WIZ degradation and subsequent induction of HbF.
| Compound | Target | Assay | Cell Type | Efficacy Metric | Value | Reference |
| dWIZ-1 | WIZ-CRBN Association | AlphaScreen | - | EC50 | 547 nM | [3] |
| dWIZ-2 | WIZ Degradation | Proteomics | Primary Human Erythroid Precursor Cells | DC50 | 13 nM | |
| HbF Induction | Flow Cytometry | Primary Human Erythroid Precursor Cells | EC50 | 100 nM | ||
| This compound (compound 10) | WIZ Degradation | HiBiT Assay | 293T cells | DC50 | <0.1 nM | [1] |
| HbF Induction | - | Human Erythroblasts | EC50 | 0.4 nM | [1] |
In-Depth Efficacy Analysis
dWIZ-1 was the initial lead compound identified through phenotypic screening of a library of cereblon (CRBN)-binding molecules.[2] It demonstrated the ability to induce the association between WIZ and CRBN, the substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase, with an EC50 of 547 nM.[3] This induced proximity leads to the ubiquitination and subsequent degradation of WIZ.
dWIZ-2 represents an optimized analog of dWIZ-1, developed to have superior pharmacokinetic properties.[2] This optimization resulted in significantly improved potency. In primary human erythroid precursor cells, dWIZ-2 demonstrated a DC50 (concentration for 50% of maximal degradation) of 13 nM for WIZ degradation.[4] Correspondingly, it induced HbF expression with an EC50 of 100 nM in the same cell type.[4] In vivo studies in humanized mice and cynomolgus monkeys have shown that oral administration of dWIZ-2 leads to robust WIZ degradation and a significant increase in HbF-positive erythroblasts.[5][6]
This compound (compound 10) is a highly potent and selective molecular glue degrader of WIZ.[1] In a HiBiT degradation assay using 293T cells, this compound exhibited a DC50 of less than 0.1 nM.[1] Furthermore, it potently induced HbF in human erythroblasts with an EC50 of 0.4 nM.[1] In a humanized mouse xenograft model, this compound demonstrated robust WIZ degradation and induction of HbF.[1]
Mechanism of Action: A Shared Pathway
All three degraders, dWIZ-1, dWIZ-2, and this compound, function as molecular glues. They facilitate the interaction between the WIZ transcription factor and the CRBN E3 ubiquitin ligase complex. This induced proximity results in the polyubiquitination of WIZ, marking it for degradation by the proteasome. The subsequent reduction in WIZ levels alleviates the repression of the γ-globin gene, leading to increased production of HbF.
References
- 1. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. marinbio.com [marinbio.com]
- 6. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
A Comparative Analysis of WIZ Degrader 8 and its Analogs for Potency and Selectivity
In the landscape of targeted protein degradation, the development of molecular glue degraders targeting the transcription factor WIZ has emerged as a promising therapeutic strategy, particularly for sickle cell disease (SCD). This guide provides a detailed comparison of WIZ degrader 8 (also referred to as compound 10 in some literature) with its notable alternatives, dWIZ-1 and dWIZ-2, focusing on their potency, selectivity, and the experimental frameworks used for their evaluation. This information is intended for researchers, scientists, and professionals in the field of drug development.
Potency and Efficacy Comparison
The following tables summarize the in vitro degradation potency of WIZ degraders and their efficacy in inducing fetal hemoglobin (HbF), a key therapeutic goal in SCD.
Table 1: In Vitro WIZ Degradation in 293T Cells (HiBiT Assay)
| Compound | DC50 (µM) | Dmax (%) |
| This compound (Compound 10) | 0.003 | 84 |
| Compound 2 | 0.017 | 74 |
| Compound 6 | 0.003 | 84 |
Data sourced from a study published in the Journal of Medicinal Chemistry. This table presents the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of WIZ protein in 293T cells as measured by the HiBiT assay.
Table 2: Endogenous WIZ Degradation and Fetal Hemoglobin (HbF) Induction in Primary Human Erythroblasts
| Compound | WIZ DC50 (µM) | WIZ Dmax (%) | HbF EC50 (µM) | HbF Emax (%) | ΔHbF (%) |
| This compound (Compound 10) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Compound 2 | 0.017 | 74 | 0.073 | 69 | 20 |
| Compound 6 | 0.003 | 84 | 0.078 | 88 | 36 |
Data sourced from a study published in the Journal of Medicinal Chemistry. This table shows the potency of compounds in degrading endogenous WIZ and inducing HbF in primary human erythroblasts. While specific data for this compound (Compound 10) in this assay was not provided in the primary publication's main figures, its robust in vivo activity is highlighted.
Table 3: Comparison of dWIZ-1 and dWIZ-2
| Compound | Key Characteristics |
| dWIZ-1 | Potent WIZ molecular glue degrader. Recruits WIZ(ZF7) to cereblon (CRBN) to induce degradation.[1] |
| dWIZ-2 | Optimized from dWIZ-1 with improved pharmacokinetic properties. Effectively degrades WIZ in human erythroblasts and induces HbF without affecting cell differentiation or proliferation. Showed in vivo efficacy in humanized mice and cynomolgus monkeys.[2] |
dWIZ-2 represents a more advanced preclinical candidate due to its enhanced in vivo properties.
Selectivity Profile
The selectivity of a degrader is paramount to minimize off-target effects. Proteomics-based approaches are the gold standard for assessing degrader selectivity.
For dWIZ-1 , a proteomics study in primary human erythroblasts treated with 10 μM of the compound for 6 hours revealed that WIZ was the most significantly down-regulated protein out of 8960 quantified proteins.[3] Importantly, no other proteins were depleted by more than twofold, and known regulators of HbF and targets of lenalidomide (B1683929) (IKZF1 and CK1α) were unaffected.[3]
While detailed proteomic data for This compound and dWIZ-2 is not as readily available in the public domain, the progression of dWIZ-2 to in vivo studies in multiple species suggests a favorable selectivity profile.[2]
Signaling Pathway and Mechanism of Action
WIZ degraders function as molecular glues that induce the proximity of the WIZ transcription factor to the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ. WIZ is a known component of the G9a/GLP histone methyltransferase complex, which plays a role in gene repression. By degrading WIZ, the repressive effect on the γ-globin gene is alleviated, leading to the induction of fetal hemoglobin (HbF) expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the analysis of WIZ degraders.
HiBiT Protein Degradation Assay
This assay is used to quantify the degradation of a target protein in live cells.
Objective: To determine the DC50 and Dmax of WIZ degraders.
Methodology:
-
Cell Line Generation: A cell line (e.g., 293T) is engineered using CRISPR/Cas9 to endogenously express the target protein (WIZ) fused with a small, 11-amino acid HiBiT tag.
-
Cell Plating: The engineered cells are plated in a multi-well format (e.g., 96-well plate).
-
Compound Treatment: Cells are treated with a serial dilution of the WIZ degrader or a vehicle control (DMSO).
-
Lysis and Detection: After a specified incubation period (e.g., 24 hours), a lytic detection reagent containing the LgBiT protein and a luciferase substrate is added to the cells. The HiBiT tag on the target protein complements with LgBiT to form a functional Nano-Glo® luciferase enzyme.
-
Luminescence Measurement: The luminescence, which is directly proportional to the amount of HiBiT-tagged WIZ protein, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and dose-response curves are generated to calculate the DC50 and Dmax values.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genome-wide binding sites of a transcription factor.
Objective: To determine the genomic loci where WIZ binds.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to WIZ is used to immunoprecipitate the WIZ-DNA complexes. A control immunoprecipitation with a non-specific IgG is also performed.
-
Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for next-generation sequencing.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peak-calling algorithms are used to identify regions of significant enrichment of WIZ binding compared to the control.
Fetal Hemoglobin (HbF) Induction Assay by Flow Cytometry
This assay quantifies the percentage of red blood cells expressing HbF.
Objective: To measure the efficacy of WIZ degraders in inducing HbF in erythroid cells.
Methodology:
-
Cell Culture: Primary human CD34+ hematopoietic stem and progenitor cells are differentiated into erythroblasts in vitro.
-
Compound Treatment: The differentiating cells are treated with the WIZ degrader or a vehicle control.
-
Cell Staining: The cells are fixed and permeabilized. They are then stained with a fluorescently labeled antibody specific for HbF.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of HbF-positive cells and the mean fluorescence intensity, which is proportional to the amount of HbF per cell.
-
Data Analysis: The percentage of HbF-positive cells and the median fluorescence intensity are calculated and compared between treated and control samples.
Conclusion
This compound and its analogs, dWIZ-1 and dWIZ-2, are potent and selective degraders of the WIZ transcription factor, leading to the induction of fetal hemoglobin. This compound demonstrates high in vitro potency. The optimization of dWIZ-1 to yield dWIZ-2 has resulted in a compound with improved pharmacokinetic properties suitable for in vivo studies, marking a significant step towards a potential oral therapy for sickle cell disease. The experimental protocols outlined provide a robust framework for the continued evaluation and development of this promising class of molecular glue degraders. Further head-to-head comparisons of the latest generation of WIZ degraders using comprehensive proteomic and in vivo studies will be crucial in selecting the optimal clinical candidate.
References
A New Frontier in Sickle Cell Disease: Evaluating a Dual WIZ and ZBTB7A Degrader for Fetal Hemoglobin Induction
A groundbreaking dual-target degrader, BMS-986470, is emerging as a promising therapeutic candidate for sickle cell disease (SCD). This novel molecule simultaneously targets two key transcriptional repressors, WIZ and ZBTB7A, to reactivate fetal hemoglobin (HbF) production, a critical factor in mitigating the debilitating effects of SCD. This guide provides a comprehensive comparison of this dual-degrader approach with existing and experimental therapies, supported by preclinical data and detailed experimental methodologies.
Sickle cell disease is a genetic blood disorder characterized by the production of abnormal hemoglobin (HbS), which causes red blood cells to become rigid and sickle-shaped, leading to a cascade of complications including vaso-occlusive crises, anemia, and organ damage. A well-established therapeutic strategy is to increase the production of fetal hemoglobin (HbF, α2γ2), which interferes with HbS polymerization and reduces red blood cell sickling.[1][2]
BMS-986470, a cereblon (CRBN) E3 ligase modulator (CELMoD™), represents a novel approach to HbF induction.[1][3][4] By recruiting WIZ and ZBTB7A to the CRBN E3 ubiquitin ligase complex, it flags them for proteasomal degradation. The simultaneous removal of these two repressors of γ-globin transcription leads to a robust and synergistic increase in HbF levels.
Comparative Performance Analysis
Preclinical studies demonstrate the potent and synergistic effect of dual WIZ and ZBTB7A degradation in inducing HbF. The data presented below summarizes the key findings from in vitro and in vivo models, comparing the effects of the dual degrader with single-target approaches and the current standard of care, hydroxyurea.
In Vitro Efficacy in Human Erythroid Cells
| Treatment | Cell Type | Endpoint | Result | Reference |
| BMS-986470 | Primary Erythroblasts (Healthy & SCD) | % F-cells | >90% | |
| BMS-986470 | Primary Erythroblasts (Healthy & SCD) | Total HbF | >40% | |
| WIZ Knockout | HUDEP-2 Cells | γ-globin expression | Significantly induced | |
| ZBTB7A Knockout | HUDEP-2 Cells | γ-globin expression | Significantly induced | |
| Dual WIZ/ZBTB7A Knockout | HUDEP-2 Cells | % F-cells | >95% | |
| Dual WIZ/ZBTB7A Knockout | HUDEP-2 Cells | Total HbF tetramer | >80% | |
| Hydroxyurea | Erythroid Cells | HbF Induction | Lower than BMS-986470 |
In Vivo Performance in Animal Models
| Model | Treatment | Key Findings | Reference |
| Humanized Mice | BMS-986470 | Dose-dependent decrease in human ZBTB7A and WIZ protein; increased F-cells and γ-globin expression. | |
| Townes Mice (expressing human CRBN) | BMS-986470 | Significant induction of F-cells and γ-globin protein; reduced sickling under hypoxic conditions ex vivo. | |
| Cynomolgus Monkeys | BMS-986470 (daily for 16 days) | Significant, dose-dependent degradation of WIZ and ZBTB7A; increased HBG1/2 transcript and γ-globin protein. Well-tolerated at all tested doses. | |
| Cynomolgus Monkeys | dWIZ-2 (oral, 30 mg/kg/day for 28 days) | >90% recovery of HbF; well-tolerated. |
Mechanism of Action and Experimental Workflow
The therapeutic strategy underpinning the dual WIZ and ZBTB7A degrader is the targeted removal of key transcriptional repressors of the γ-globin gene. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating such a compound.
Comparison with Alternative Therapies
The landscape of sickle cell disease treatment is evolving, with several innovative approaches targeting HbF induction.
| Therapeutic Strategy | Examples | Mechanism of Action | Advantages | Limitations |
| Dual WIZ/ZBTB7A Degrader | BMS-986470 | Oral small molecule that induces proteasomal degradation of WIZ and ZBTB7A, leading to derepression of γ-globin. | Oral bioavailability, synergistic and potent HbF induction, potential for widespread accessibility. | Still in clinical development (NCT06481306). Long-term safety and efficacy in humans are yet to be established. |
| Selective WIZ Degrader | dWIZ-1, dWIZ-2 | Oral small molecule "molecular glue" that induces degradation of WIZ. | Oral administration, demonstrated efficacy in animal models. | Targets a single repressor, potentially less potent than a dual-degrader approach. |
| Standard of Care | Hydroxyurea | Induces HbF, though the exact mechanism is not fully understood. It may involve the reduction of BCL11A and ZBTB7A levels. | Long-standing clinical use, established efficacy in a subset of patients. | Variable patient response, potential for myelosuppression and other side effects. |
| Gene Therapy | Exagamglogene autotemcel (exa-cel) | Ex vivo CRISPR/Cas9 editing of the BCL11A erythroid-specific enhancer in autologous hematopoietic stem cells. | Potentially curative, transformative clinical trial results. | Complex and costly procedure involving myeloablative conditioning, long-term safety is still under evaluation. |
| Other Pharmacological Agents | Decitabine, Butyrates | DNA methyltransferase inhibitors and histone deacetylase inhibitors that can induce HbF. | Alternative pharmacological options for HbF induction. | Potential for off-target effects and toxicity. |
Detailed Experimental Protocols
The following are representative methodologies for the key experiments used to evaluate the dual WIZ and ZBTB7A degrader.
Cell Culture and Erythroid Differentiation
Human CD34+ hematopoietic stem and progenitor cells (HSPCs) are cultured in a two-phase erythroid differentiation medium. Phase I supports proliferation and lineage commitment, while Phase II promotes terminal differentiation. The dual degrader or vehicle control is typically added during the differentiation phase.
Western Blotting for Protein Degradation
-
Cell Lysis: Differentiated erythroblasts are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against WIZ, ZBTB7A, and a loading control (e.g., GAPDH or β-actin). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: qPCR is performed using SYBR Green or TaqMan probes with primers specific for HBG1/2 (γ-globin), BCL11A, ZBTB7A, WIZ, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Relative gene expression is calculated using the ΔΔCt method.
Flow Cytometry for F-cell Analysis
-
Cell Preparation: Differentiated cells are fixed and permeabilized.
-
Staining: Cells are stained with a fluorescently labeled antibody specific for fetal hemoglobin (anti-HbF).
-
Analysis: The percentage of HbF-positive cells (F-cells) is determined using a flow cytometer.
High-Performance Liquid Chromatography (HPLC) for HbF Quantification
-
Hemolysate Preparation: Red blood cells are lysed to release hemoglobin.
-
Chromatography: The hemolysate is injected into an HPLC system with a cation-exchange column to separate different hemoglobin species (HbF, HbA, HbS).
-
Quantification: The area under the curve for each hemoglobin peak is used to calculate the percentage of total HbF.
Conclusion
The development of dual WIZ and ZBTB7A degraders like BMS-986470 marks a significant advancement in the pursuit of effective, orally available therapies for sickle cell disease. By targeting two key repressors of fetal hemoglobin, this approach has demonstrated superior preclinical efficacy compared to single-target strategies and the current standard of care. While clinical trial data will be crucial for confirming its safety and efficacy in patients, the dual-degrader concept holds immense promise for transforming the treatment paradigm for sickle cell disease and other hemoglobinopathies.
References
Harnessing WIZ Degradation for Sickle Cell Disease: A Comparative Guide to Novel Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The landscape of sickle cell disease (SCD) treatment is undergoing a significant transformation, moving beyond symptom management to curative-intent therapies. A promising new frontier in this evolution is the targeted degradation of the WIZ transcription factor. This guide provides a comprehensive comparison of this novel approach with existing and emerging therapies, supported by preclinical and clinical data. We delve into the underlying mechanisms, present comparative efficacy and safety data, and provide detailed experimental protocols to facilitate further research and development in this critical area.
Comparative Analysis of Therapeutic Strategies for Sickle Cell Disease
The primary therapeutic goal in SCD is to mitigate the effects of sickle hemoglobin (HbS) polymerization. A key strategy to achieve this is the reactivation of fetal hemoglobin (HbF) expression. The following tables provide a comparative overview of WIZ degradation-based therapy against other significant HbF-inducing strategies.
Table 1: Efficacy of Fetal Hemoglobin (HbF) Inducing Therapies
| Therapeutic Strategy | Key Molecule/Product | Mechanism of Action | HbF Induction Levels (as % of total Hemoglobin) | F-Cell Increase (% of RBCs containing HbF) | Status |
| WIZ Degradation | dWIZ-2 | Molecular glue degrader that targets the WIZ transcription factor for proteasomal degradation, leading to de-repression of γ-globin genes.[1][2] | Up to 37% γ-globin mRNA of β-like globins in cynomolgus monkeys. | Up to 95% HbF+ reticulocytes in cynomolgus monkeys. | Preclinical[1] |
| Dual WIZ/ZBTB7A Degradation | BMS-986470 | Oral molecular glue that induces the degradation of two transcriptional repressors of HbF: WIZ and ZBTB7A. | Preclinical data shows >40% total HbF induction in erythroblasts from SCD patients. | >90% F-cells in preclinical models. | Phase I/II Clinical Trial (NCT06481306) |
| Standard of Care | Hydroxyurea | Inhibits ribonucleotide reductase, leading to increased nitric oxide signaling and subsequent HbF induction. | Average of ~15-22% in clinical studies, can reach >20% with dose escalation. | Variable, with a goal of >80% F-cells for optimal clinical benefit. | Approved |
| Gene Editing (CRISPR/Cas9) | Casgevy™ (exagamglogene autotemcel) | Ex vivo CRISPR/Cas9 gene editing of hematopoietic stem cells to disrupt the BCL11A erythroid enhancer, a key repressor of HbF. | Durable increases in HbF levels observed by Month 6 through Month 24. | 93.5% of evaluable patients were free from severe vaso-occlusive crises for at least 12 consecutive months. | Approved |
| Gene Therapy (Lentiviral Vector) | Lyfgenia™ (lovotibeglogene autotemcel) | Ex vivo gene therapy using a lentiviral vector to introduce a modified β-globin gene (βA-T87Q) into hematopoietic stem cells. This modified hemoglobin has anti-sickling properties. | N/A (Mechanism is addition of a functional β-globin-like gene, not direct HbF induction) | 88% of patients achieved complete resolution of vaso-occlusive events. | Approved |
Table 2: Safety and Administration of SCD Therapies
| Therapeutic Strategy | Route of Administration | Common Adverse Effects | Serious Risks |
| WIZ Degradation (dWIZ-2) | Oral | Well-tolerated in preclinical studies with no notable clinical observations or changes in body weight, hematology, or clinical chemistry. | Long-term safety in humans is yet to be determined. |
| Dual WIZ/ZBTB7A Degradation (BMS-986470) | Oral | To be determined in ongoing clinical trials. | To be determined in ongoing clinical trials. |
| Standard of Care (Hydroxyurea) | Oral | Myelosuppression (neutropenia, thrombocytopenia), gastrointestinal issues (nausea, vomiting), dermatologic changes (hyperpigmentation, hair loss). | Bone marrow suppression, potential for malignancy (leukemia, skin cancer) with long-term use, teratogenicity. |
| Gene Editing (Casgevy™) | Single intravenous infusion following myeloablative conditioning | Mucositis, febrile neutropenia, decreased appetite, nausea, vomiting, musculoskeletal pain. These are primarily associated with the conditioning regimen. | Infertility due to myeloablative conditioning, potential for off-target gene editing effects (long-term risks still being evaluated). |
| Gene Therapy (Lyfgenia™) | Single intravenous infusion following myeloablative conditioning | Stomatitis, febrile neutropenia, low levels of platelets and white blood cells. These are primarily associated with the conditioning regimen. | Boxed warning for hematologic malignancy (acute myeloid leukemia has been reported). Infertility due to myeloablative conditioning. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding and advancing therapeutic development. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
References
Unveiling the Selectivity of WIZ Degrader 8: A Comparative Guide for Researchers
For Immediate Release
A novel molecular glue degrader, WIZ degrader 8 (also identified as compound 10), has emerged as a promising therapeutic candidate for sickle cell disease by inducing fetal hemoglobin (HbF) through the targeted degradation of the transcription factor WIZ. For researchers and drug development professionals, a critical aspect of evaluating such a compound is its selectivity profile. This guide provides a comprehensive comparison of the cross-reactivity of this compound and related WIZ degraders with other zinc-finger proteins, based on available experimental data.
The high selectivity of this compound and its analogues for the WIZ protein over other cellular proteins, including numerous other zinc-finger proteins, has been demonstrated through global proteomic analyses. These studies are crucial for assessing potential off-target effects and ensuring the therapeutic safety and efficacy of the degrader.
Executive Summary of Selectivity Data
Global proteomic profiling using techniques such as tandem mass tagging (TMT) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) has been employed to determine the selectivity of WIZ degraders. The data from these experiments reveal that while WIZ is potently and selectively degraded, the vast majority of other proteins, including those with similar structural motifs like zinc fingers, remain unaffected.
Below is a summary of the key findings from proteomic studies on WIZ degraders, including this compound and the related dual-target degrader, BMS-986470.
This compound (Compound 10) and related dWIZ degraders
| Target Protein | Description | Degradation Level | Off-Target Proteins Degraded |
| WIZ | Widely Interspaced Zinc Finger protein; transcriptional repressor. | Potent Degradation | Not significantly reported |
Note: Detailed quantitative values for WIZ degradation (e.g., DC50, Dmax) and a comprehensive list of non-target proteins with their respective abundance changes are available in the supplementary information of Kerrigan JR, et al. J Med Chem. 2024.
BMS-986470: A Dual Degrader of WIZ and ZBTB7A
Further insights into the selectivity for zinc-finger proteins can be gleaned from studies of BMS-986470, a dual degrader targeting both WIZ and ZBTB7A (Zinc Finger and BTB Domain Containing 7A). Global proteomic profiling of BMS-986470 demonstrated remarkable selectivity.
| Target Protein | Description | Degradation Level | Key Finding |
| WIZ | Widely Interspaced Zinc Finger protein; transcriptional repressor. | Potent Degradation | WIZ and ZBTB7A were the predominant proteins regulated in the proteome. |
| ZBTB7A | Zinc Finger and BTB Domain Containing 7A; transcriptional repressor. | Potent Degradation | High selectivity for the intended zinc-finger protein targets. |
Note: The comprehensive proteomics data for BMS-986470 is detailed in the supplementary materials of the presentation by Rychak et al., at the 66th ASH Annual Meeting and Exposition, 2024.
Experimental Protocols
The assessment of degrader selectivity is paramount and relies on robust experimental design. The following outlines a typical workflow for global proteomic analysis of degrader cross-reactivity.
Global Proteomic Profiling by Tandem Mass Tag (TMT) Mass Spectrometry
This methodology allows for the simultaneous identification and quantification of thousands of proteins in multiple samples, providing a global view of protein abundance changes upon treatment with a degrader.
1. Cell Culture and Treatment:
-
Human cell lines relevant to the therapeutic area (e.g., human umbilical cord blood-derived erythroid progenitor cells for sickle cell disease) are cultured under standard conditions.
-
Cells are treated with the WIZ degrader (e.g., this compound) at various concentrations and for different durations, alongside a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
Following treatment, cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cell pellets are lysed in a buffer containing urea (B33335) and detergents to ensure complete protein solubilization and denaturation.
-
The lysate is clarified by centrifugation to remove cellular debris.
3. Protein Digestion and Peptide Labeling:
-
Protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
-
Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
The protein mixture is digested into peptides using an enzyme, typically trypsin.
-
Peptides from each sample are then labeled with a specific isobaric tandem mass tag (TMT) reagent. This allows for the samples to be multiplexed for simultaneous analysis.
4. Mass Spectrometry Analysis:
-
The labeled peptide samples are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides are separated by reverse-phase liquid chromatography and ionized before entering the mass spectrometer.
-
The mass spectrometer acquires high-resolution MS1 scans for peptide identification and MS2/MS3 scans for peptide sequencing and quantification of the TMT reporter ions.
5. Data Analysis:
-
The raw mass spectrometry data is processed using specialized software (e.g., Proteome Discoverer, MaxQuant).
-
Peptides and proteins are identified by searching the data against a human protein database.
-
The relative abundance of each protein across the different treatment conditions is determined by comparing the intensities of the TMT reporter ions.
-
Statistical analysis is performed to identify proteins that show significant changes in abundance upon degrader treatment.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the cross-reactivity of a WIZ degrader using global proteomics.
Caption: A schematic of the experimental workflow for assessing WIZ degrader selectivity.
Signaling Pathway of WIZ Degrader Action
This compound acts as a molecular glue to induce the proximity between the WIZ protein and the E3 ubiquitin ligase Cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of WIZ, ultimately resulting in the de-repression of fetal hemoglobin expression.
Caption: The signaling pathway of this compound leading to increased HbF expression.
The Dawn of a New Era in Sickle Cell Disease Therapy: A Comparative Analysis of WIZ Degrader 8 and Synergistic Approaches
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective treatments for sickle cell disease (SCD), a novel class of therapeutics known as molecular glue degraders is emerging as a powerful strategy. This guide provides a comprehensive comparison of a WIZ-targeting degrader, exemplified by WIZ degrader 8 and its well-characterized analogue dWIZ-2, with a novel dual-targeting approach and the current standard of care. This analysis is supported by preclinical experimental data to inform researchers, scientists, and drug development professionals on the evolving landscape of SCD therapies.
The core therapeutic strategy underpinning these new approaches is the reactivation of fetal hemoglobin (HbF) expression. Elevated HbF levels in red blood cells have been shown to inhibit the polymerization of sickle hemoglobin (HbS), the fundamental cause of red blood cell sickling and the subsequent cascade of debilitating symptoms in SCD patients.
Mechanism of Action: A Targeted Approach to HbF Induction
This compound is a molecular glue that selectively targets the transcription factor WIZ for degradation. WIZ has been identified as a repressor of γ-globin gene expression, a key component of HbF. By recruiting WIZ to the CRBN-DDB1 E3 ubiquitin ligase complex, this compound flags the repressor protein for proteasomal degradation. The removal of WIZ alleviates the repression of the γ-globin gene, leading to increased HbF production.[1][2]
Building on this principle, a synergistic approach has been developed in the form of a dual-degrader, BMS-986470, which simultaneously targets both WIZ and another transcriptional repressor, ZBTB7A, for degradation.[3][4][5] This dual action is designed to produce a more robust and potentially synergistic induction of HbF.
The long-standing standard of care, hydroxyurea (B1673989), also induces HbF, although its mechanism is less direct and is thought to involve the generation of nitric oxide and the induction of cellular stress, which in turn activates γ-globin expression.
Comparative Efficacy: A Quantitative Look at HbF Induction
The following tables summarize the preclinical and clinical data for these SCD therapies, providing a quantitative comparison of their efficacy in inducing HbF and F-cells (red blood cells containing HbF). It is important to note that the preclinical data for the WIZ-specific and dual degraders were generated in in vitro and animal models, while the data for hydroxyurea reflects clinical observations in patients. Direct head-to-head preclinical comparisons are not yet publicly available.
Table 1: In Vitro Potency of WIZ-Targeting and Dual Degraders
| Compound | Target(s) | Assay System | Potency Metric | Value |
| dWIZ-2 (analogue of this compound) | WIZ | Primary human erythroid precursor cells | DC50 (WIZ degradation) | 13 nM |
| dWIZ-2 (analogue of this compound) | WIZ | Primary human erythroid precursor cells | EC50 (HbF induction) | 100 nM |
| BMS-986470 | WIZ and ZBTB7A | Not specified | EC50 (WIZ degradation) | 11 nM |
| BMS-986470 | WIZ and ZBTB7A | Not specified | EC50 (ZBTB7A degradation) | 9 nM |
Table 2: HbF Induction and F-Cell Percentage
| Therapy | Model System | HbF Induction | F-Cell Percentage |
| dWIZ-2 | Cynomolgus Monkeys (30 mg/kg/day for 28 days) | >90% of HbF recovered | Not specified |
| BMS-986470 | Primary erythroblasts (from healthy donors and SCD patients) | >40% total HbF | >90% F-cells |
| Hydroxyurea | Children with SCA (at Maximum Tolerated Dose) | Mean >20% | Mean >80% |
| Hydroxyurea | Adult patients with SCA | 2 to 10-fold increase, with some reaching 10-15% | About 75% of patients respond with at least a twofold increase |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Culture and Differentiation of Erythroblasts from CD34+ Cells
This protocol is essential for generating the primary human erythroid cells used to test the efficacy of HbF inducers.
-
Cell Source: Human CD34+ hematopoietic stem and progenitor cells are isolated from cord blood, bone marrow, or mobilized peripheral blood.
-
Expansion Phase: CD34+ cells are cultured in a serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with a cocktail of cytokines including stem cell factor (SCF), interleukin-3 (IL-3), and erythropoietin (EPO). This phase typically lasts for 7-14 days to promote the proliferation and differentiation of CD34+ cells into erythroblasts.
-
Maturation Phase: Following expansion, the erythroblasts are transferred to a maturation medium. This medium typically contains EPO and human AB serum to induce terminal differentiation and hemoglobinization.
-
Cell Characterization: Throughout the culture period, cell morphology is assessed by May-Grünwald-Giemsa staining, and the expression of erythroid surface markers such as CD71 (transferrin receptor) and Glycophorin A (CD235a) is monitored by flow cytometry to confirm erythroid differentiation.
Quantification of Fetal Hemoglobin (HbF) by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for accurately quantifying the percentage of HbF in red blood cell lysates.
-
Sample Preparation: A whole blood sample is collected in an EDTA tube. A hemolysate is prepared by lysing the red blood cells to release the hemoglobin.
-
Chromatographic Separation: The hemolysate is injected into an HPLC system. The different hemoglobin variants (HbF, HbA, HbS, HbA2) are separated based on their charge as they pass through a cation-exchange column.
-
Detection and Quantification: A detector measures the absorbance of the eluting hemoglobin fractions at a specific wavelength. The area under each peak in the resulting chromatogram is proportional to the concentration of that hemoglobin variant, allowing for the calculation of the percentage of HbF relative to total hemoglobin.
Determination of F-Cell Percentage by Flow Cytometry
Flow cytometry allows for the quantification of the percentage of red blood cells that contain HbF (F-cells) at a single-cell level.
-
Sample Preparation: A whole blood sample is treated with a fixation solution to preserve the cell structure, followed by a permeabilization solution to allow antibodies to enter the cells.
-
Antibody Staining: The permeabilized cells are incubated with a fluorescently labeled monoclonal antibody specific for the γ-globin chain of HbF (e.g., anti-HbF-FITC).
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument detects the fluorescence intensity of individual cells, and a gate is set to distinguish between F-cells (fluorescently labeled) and non-F-cells.
-
Data Analysis: The percentage of F-cells in the total red blood cell population is calculated based on the number of events within the F-cell gate.
Conclusion and Future Directions
The development of this compound and the dual-targeting agent BMS-986470 represents a significant advancement in the pursuit of targeted therapies for sickle cell disease. Preclinical data suggests that both approaches are highly effective at inducing fetal hemoglobin, with the dual degrader potentially offering a synergistic advantage. While direct comparative studies are needed to fully elucidate the relative merits of each strategy, these molecular glue degraders hold the promise of more potent and specific induction of HbF compared to the current standard of care.
As these novel therapeutics progress through clinical trials, the scientific community eagerly awaits further data on their safety, efficacy, and long-term benefits for individuals living with sickle cell disease. The insights gained from these studies will be instrumental in shaping the future of SCD treatment and bringing new hope to patients worldwide.
References
- 1. marinbio.com [marinbio.com]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
Safety Operating Guide
Proper Disposal of WIZ degrader 8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like WIZ degrader 8 are critical for ensuring laboratory safety and environmental protection. As a targeted protein degrader, specifically a molecular glue, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and disposal information based on best practices for similar chemical compounds.
Key Safety and Handling Data
The following table summarizes typical safety and handling parameters for research-scale targeted protein degraders. These values are illustrative and must be confirmed with the compound-specific SDS, which should be requested from the vendor.
| Parameter | Guideline | Relevance to Disposal |
| GHS Hazard Classification | Likely to be classified as: • Acute toxicity, Oral (Category 4) • Skin corrosion/irritation (Category 2) • Serious eye damage/eye irritation (Category 2A) • Specific target organ toxicity - single exposure (Category 3) • May cause an allergic skin reaction. • Suspected of causing genetic defects. • Suspected of damaging fertility or the unborn child. • May cause long lasting harmful effects to aquatic life. | Dictates the necessity for cautious handling, use of Personal Protective Equipment (PPE), and disposal as hazardous waste to prevent harm to personnel and the environment.[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side shields, and a lab coat are mandatory. In the case of handling powders or creating aerosols, a suitable respirator and use of a chemical fume hood are necessary. | Minimizes direct exposure during handling and disposal procedures. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | Proper storage prevents accidental spills, degradation of the compound, and reactions with other chemicals. |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Ensures the complete destruction of the active chemical compound, preventing its release into the environment. |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.[1][2] | Prevents the spread of contamination and ensures that spill residues are disposed of safely. |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is a strictly controlled procedure, not an experiment. The following steps outline the general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE. This includes, but is not limited to, double nitrile gloves, safety goggles with side shields, and a lab coat. All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step 2: Waste Segregation
All waste streams containing this compound must be segregated from general laboratory and other types of waste. This is crucial to prevent accidental reactions and to ensure proper disposal by a certified facility. Three main types of waste should be considered:
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as pipette tips, tubes, vials, gloves, and bench paper.
-
Liquid Waste: This category includes any solutions containing this compound, such as stock solutions (e.g., in DMSO) and spent cell culture media.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
Step 3: Waste Collection and Labeling
-
Containers: Use chemically compatible, leak-proof containers with secure screw-top lids for both solid and liquid waste. Do not use containers that may react with the solvents used.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The major components and their approximate percentages if it is a mixed waste stream (e.g., "this compound in DMSO").
-
The date when the waste was first added to the container.
-
Appropriate hazard symbols (e.g., toxic, environmentally hazardous).
-
Step 4: Waste Storage
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked, secure, and away from general lab traffic and incompatible materials. The volume of hazardous waste stored in the lab should not exceed regulatory limits.
Step 5: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash. This is critical to prevent environmental contamination.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment while protecting the ecosystem. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling WIZ degrader 8
Disclaimer: This document provides essential safety and logistical information for handling WIZ degrader 8 based on best practices for potent, novel research compounds. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, all personnel must conduct a thorough, compound-specific risk assessment before beginning any work. This guide should supplement, not replace, institutional safety protocols and professional judgment.
Pre-Handling Preparations and Engineering Controls
Prior to handling this compound, it is crucial to establish a designated work area. All operations involving the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure. The work area should be clearly demarcated and restricted to authorized personnel. Ensure that an emergency eyewash station and safety shower are readily accessible. A calibrated analytical balance should be placed within the containment system for accurate weighing of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece Respirator | A PAPR is highly recommended for operations with a high risk of aerosol or dust generation. For lower-risk activities, a well-fitted half or full-facepiece respirator with P100/FFP3 particulate filters should be used. A fit test is mandatory before first use. |
| Disposable Respirators (e.g., N95, FFP2) | Suitable only for low-risk activities or as a secondary layer of protection. Not recommended as primary protection when handling the solid compound. | |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of chemical-resistant nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Coveralls made from materials like Tyvek® or microporous film should be worn to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing and under coveralls. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Step-by-Step Handling and Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol is a general guideline. Always refer to the manufacturer's instructions for the specific molecular weight of your compound lot.
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood or containment unit, carefully weigh the desired amount of the solid compound into a suitable vial.
-
Dissolution: Add the appropriate volume of fresh, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. For example, if the molecular weight is 500 g/mol , to prepare a 10 mM stock solution from 1 mg of the compound, you would add 200 µL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Spill Management and Decontamination
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. Use a pre-prepared spill kit appropriate for potent chemical hazards.
-
For solid spills: Gently cover the spill with absorbent material to avoid raising dust.
-
For liquid spills: Absorb the spill with chemically inert material.
Work from the outside of the spill inward. All materials used for spill cleanup must be disposed of as hazardous waste.
Following any handling procedure, thoroughly decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., a solution of detergent and water, followed by an appropriate solvent rinse if compatible with the surface).
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations. Do not mix with general laboratory waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed plastic bag within a rigid, leak-proof container. | Includes contaminated gloves, coveralls, shoe covers, weigh boats, and consumables. |
| Liquid Waste (Organic) | Labeled, sealed, and chemically compatible waste bottle (e.g., glass or polyethylene). | Includes unused stock solutions and contaminated solvents. Do not overfill containers. |
| Aqueous Waste | Labeled, sealed, and chemically compatible waste bottle. | Includes contaminated media and buffers from cell culture experiments. |
| Sharps Waste | Puncture-resistant sharps container. | Includes contaminated pipette tips and needles. |
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Potent Compound," "Toxic"). Contact your institution's Environmental Health and Safety (EHS) department for waste pickup.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
